Synthesis of 4-Methyl-3-phenyl-5(4H)-isoxazolone: An In-Depth Technical Guide
Executive Summary The isoxazol-5(4H)-one scaffold is a privileged pharmacophore and a highly versatile synthetic intermediate in organic chemistry. Specifically, 4-methyl-3-phenyl-5(4H)-isoxazolone has garnered significa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoxazol-5(4H)-one scaffold is a privileged pharmacophore and a highly versatile synthetic intermediate in organic chemistry. Specifically, 4-methyl-3-phenyl-5(4H)-isoxazolone has garnered significant attention in modern drug development, notably serving as a core structural motif in inhibitors targeting the Mycobacterium tuberculosis DosRST signaling pathways . This whitepaper provides a comprehensive, causality-driven methodology for the synthesis of this compound, focusing on the Knorr-type cyclocondensation of
-keto esters with hydroxylamine.
Mechanistic Grounding & Causality (E-E-A-T)
The synthesis relies on the reaction between ethyl 2-methyl-3-oxo-3-phenylpropanoate (ethyl 2-benzoylpropanoate) and hydroxylamine hydrochloride . To ensure a self-validating and high-yielding system, several mechanistic parameters must be strictly controlled:
Regioselectivity and Nucleophilic Attack
Hydroxylamine possesses two nucleophilic centers: the nitrogen and the oxygen. Under slightly acidic to neutral conditions, the more nucleophilic nitrogen preferentially attacks the highly electrophilic ketone carbonyl (C3) of the
-keto ester. This forms an oxime intermediate. Subsequent intramolecular nucleophilic acyl substitution by the oxime oxygen at the ester carbonyl (C1) expels ethanol, closing the five-membered isoxazole ring .
The Causality of pH Control
The use of sodium acetate (NaOAc) is not merely a procedural tradition; it is a mechanistic necessity. Hydroxylamine is supplied as a hydrochloride salt to prevent oxidative degradation. NaOAc acts as a buffer (maintaining a pH of ~4.5–5.5) to liberate the free hydroxylamine base.
If the pH is too low (< 3): The nitrogen remains protonated (
), rendering it non-nucleophilic and stalling the reaction.
If the pH is too high (> 8): The use of strong bases (e.g., NaOH) risks the retro-Claisen cleavage of the
-keto ester or premature saponification of the ethyl ester, drastically reducing the yield.
Tautomerism Dynamics
A critical analytical consideration for 4-substituted isoxazol-5-ones is their tautomerism. The molecule exists in an equilibrium between the CH-form (5(4H)-isoxazolone) and the OH-form (isoxazol-5-ol). In non-polar solvents (e.g.,
), the CH-form is often observable, presenting a distinct quartet/doublet splitting pattern for the C4-H and C4-CH protons. In polar, hydrogen-bonding solvents (e.g., DMSO-), the OH-form predominates due to solvent stabilization and extended conjugation with the phenyl ring.
Experimental Workflow
The following protocol is designed as a self-validating system. The transition from a homogeneous refluxing solution to a heterogeneous suspension upon cooling serves as an immediate visual confirmation of successful cyclocondensation.
Step-by-Step Methodology
Preparation of the Organic Phase: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (2.06 g) of ethyl 2-methyl-3-oxo-3-phenylpropanoate in 30 mL of absolute ethanol.
Preparation of the Aqueous Phase: In a separate beaker, dissolve 12.0 mmol (0.83 g) of hydroxylamine hydrochloride and 12.0 mmol (0.98 g) of anhydrous sodium acetate in 10 mL of deionized water.
Mixing and Activation: Slowly add the aqueous solution to the ethanolic solution at room temperature. The mixture should remain clear.
Cyclocondensation (Reflux): Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3, UV visualization at 254 nm). The disappearance of the UV-active
-keto ester spot indicates completion.
Precipitation and Isolation: Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 30 minutes. The target compound will precipitate as a crystalline solid because the mixed EtOH/H
O solvent cannot solvate the rigid, planar isoxazolone at low temperatures.
Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold 50% aqueous ethanol to remove residual inorganic salts (NaCl, unreacted NaOAc).
Recrystallization: Recrystallize the crude product from boiling ethanol to afford analytically pure 4-methyl-3-phenyl-5(4H)-isoxazolone.
Quantitative Data & Validation
To ensure reproducibility, reaction conditions were optimized, and the resulting compound must be validated against standardized spectroscopic benchmarks.
Table 1: Optimization of Reaction Conditions
Solvent System
Base Used
Temperature
Time (h)
Isolated Yield (%)
Observation / Causality
EtOH / HO (3:1)
NaOAc
80 °C (Reflux)
3
88%
Optimal solubility; clean precipitation upon cooling.
MeOH / HO (3:1)
NaOAc
65 °C (Reflux)
5
76%
Lower boiling point reduces the rate of cyclocondensation.
HO (100%)
NaOAc
90 °C
12
41%
Poor solubility of the -keto ester leads to a biphasic stall.
EtOH (Absolute)
Pyridine
80 °C (Reflux)
4
62%
Difficult to remove residual pyridine during workup.
Table 2: Spectroscopic Validation Data
Analytical Method
Signal / Value
Structural Assignment
H NMR (, 400 MHz)
1.58 (d, J = 7.2 Hz, 3H)
C4-CH (CH-Tautomer)
3.85 (q, J = 7.2 Hz, 1H)
C4-H (CH-Tautomer)
7.42–7.65 (m, 5H)
Phenyl aromatic protons
C NMR (, 100 MHz)
13.5, 45.2, 127.8, 129.1, 131.5, 162.4, 175.6
C4-CH, C4, Ar-C, C3 (C=N), C5 (C=O)
FT-IR (ATR)
1785 cm
Strong C=O stretch characteristic of 5-membered lactone
Melting Point
121–123 °C
Conforms to literature standards
Note: If NMR is acquired in DMSO-
, the spectrum will shift to reflect the OH-tautomer: a singlet for the methyl group ( 2.05) and a broad singlet for the OH proton ( 11.0).
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow from the starting materials through the oxime intermediate to the final tautomeric equilibrium of the product.
Mechanistic pathway and tautomerism in 4-methyl-3-phenyl-5(4H)-isoxazolone synthesis.
References
Title: Inhibiting Mycobacterium tuberculosis DosRST Signaling by Targeting Response Regulator DNA Binding and Sensor Kinase Heme
Source: ACS Infectious Diseases (2020)
URL: [Link]
Title: Potassium phthalimide as efficient basic organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous medium
Source: Journal of Saudi Chemical Society (2017)
URL: [Link]
Title: Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties
Source: RSC Medicinal Chemistry / PMC (2022)
URL: [Link]
Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-methyl-3-phenyl-5(4H)-isoxazolone
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive exploration of the structural elucidation of 4-methyl-3-phenyl-5(4H)-isoxazolone, a heterocyclic comp...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive exploration of the structural elucidation of 4-methyl-3-phenyl-5(4H)-isoxazolone, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a field-proven, logical workflow for confirming the molecule's identity and understanding its nuanced structural features, including the critical aspect of tautomerism. Every analytical step is presented as a self-validating system, ensuring the integrity and reliability of the final structural assignment.
Foundational Strategy: Synthesis and Initial Characterization
The journey to elucidating the structure of 4-methyl-3-phenyl-5(4H)-isoxazolone begins with its synthesis, which provides the material for analysis and offers initial clues to its molecular framework. A common and efficient method for the synthesis of such isoxazol-5(4H)-ones is a one-pot, three-component reaction involving a β-ketoester, hydroxylamine, and an aromatic aldehyde. In this specific case, the reaction of ethyl 2-methyl-3-oxobutanoate with hydroxylamine hydrochloride and benzaldehyde provides the target molecule.[1]
The rationale behind this synthetic choice lies in its convergency and atom economy, allowing for the rapid assembly of the isoxazolone core. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), and the product can be purified by recrystallization, typically from ethanol, to yield a crystalline solid suitable for analysis.[2]
The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution.[3][4] A multi-pronged NMR approach, including 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments, is essential for a complete structural assignment of 4-methyl-3-phenyl-5(4H)-isoxazolone.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-methyl-3-phenyl-5(4H)-isoxazolone (in CDCl₃)
Atom
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
C3-Ph (ortho-H)
7.8 - 7.9 (m)
~129
C3-Ph (meta-H)
7.4 - 7.5 (m)
~129
C3-Ph (para-H)
7.4 - 7.5 (m)
~131
C4-H
3.6 - 3.8 (q)
~50
C4-CH₃
1.5 - 1.7 (d)
~15
C3
-
~160
C4
-
~50
C5 (C=O)
-
~175
C3-Ph (ipso-C)
-
~128
Detailed NMR Analysis Workflow
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of purified 4-methyl-3-phenyl-5(4H)-isoxazolone in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a 400 or 500 MHz spectrometer, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
2D NMR Acquisition (HSQC & HMBC):
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of molecular fragments.
Interpretation of NMR Data:
¹H NMR: The spectrum is expected to show a multiplet in the aromatic region (7.4-7.9 ppm) corresponding to the five protons of the phenyl group. A quartet at approximately 3.7 ppm would be characteristic of the methine proton at the C4 position, split by the adjacent methyl group. The methyl group itself would appear as a doublet around 1.6 ppm.
¹³C NMR: The carbonyl carbon (C5) is expected to be the most downfield signal, around 175 ppm. The C3 carbon, being part of an imine-like functionality, will also be downfield, around 160 ppm. The phenyl carbons will appear in the typical aromatic region (128-131 ppm), and the C4 methine and C4-methyl carbons will be in the aliphatic region, around 50 ppm and 15 ppm, respectively.
HSQC: This spectrum will directly link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra. For example, the quartet at ~3.7 ppm will correlate with the carbon signal at ~50 ppm.
HMBC: This is the key experiment for assembling the molecular puzzle. We expect to see correlations from the C4-H proton to the C5 carbonyl carbon and the C3 carbon, confirming the isoxazolone ring structure. Correlations from the ortho-protons of the phenyl ring to the C3 carbon will establish the connection of the phenyl group to the heterocyclic ring.
Corroborative Evidence: Mass Spectrometry and Infrared Spectroscopy
While NMR provides the primary structural framework, mass spectrometry (MS) and infrared (IR) spectroscopy offer complementary and confirmatory data.
Mass Spectrometry: Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and, consequently, the molecular formula of the compound. For 4-methyl-3-phenyl-5(4H)-isoxazolone (C₁₀H₉NO₂), the expected exact mass is approximately 175.0633 g/mol .
Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire both full scan MS and tandem MS (MS/MS) data.
Interpretation of Mass Spectra:
The fragmentation pattern in the MS/MS spectrum provides valuable structural information. For isoxazolones, characteristic fragmentation pathways often involve the cleavage of the heterocyclic ring. Expected fragmentation could include the loss of CO₂ from the carboxyl group and cleavage of the N-O bond.
Infrared Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Interpretation of IR Spectrum:
The IR spectrum of 4-methyl-3-phenyl-5(4H)-isoxazolone is expected to show characteristic absorption bands for the carbonyl group (C=O) of the lactone ring at approximately 1740-1760 cm⁻¹. The C=N stretching vibration of the isoxazole ring is expected around 1600-1620 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.
Delving Deeper: Tautomerism and Solid-State Structure
A crucial aspect of the chemistry of 4-substituted-5(4H)-isoxazolones is their potential to exist in different tautomeric forms. Understanding this equilibrium is vital for predicting reactivity and biological activity.
Tautomeric Forms
4-methyl-3-phenyl-5(4H)-isoxazolone can potentially exist in three tautomeric forms: the CH-form, the OH-form (enol), and the NH-form.
CH_form [label=<
CH-form (4H)
];
OH_form [label=<
OH-form (enolic)
];
NH_form [label=<
NH-form
];
CH_form -> OH_form [label="[5][8]-H shift"];
CH_form -> NH_form [label="[3][8]-H shift"];
OH_form -> NH_form [style=dotted];
}
caption="Tautomeric forms of 4-methyl-3-phenyl-5(4H)-isoxazolone."
The equilibrium between these forms can be influenced by the solvent, temperature, and pH. Spectroscopic techniques, particularly NMR, can be used to study this tautomerism. For instance, the presence of an enolic OH proton would give a characteristic broad signal in the ¹H NMR spectrum, and the carbon chemical shifts would also differ significantly between the tautomers. In most non-polar solvents, the CH-form is expected to be the predominant tautomer.
Solid-State Structure: X-ray Crystallography
Experimental Protocol: X-ray Crystallography
Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution of the compound in an appropriate solvent.
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and displacement parameters.
From the crystal structure of analogous compounds, we can infer that the isoxazolone ring is likely to be nearly planar. The phenyl ring will be twisted out of the plane of the heterocyclic ring to some extent. The crystal packing will be governed by weak intermolecular interactions such as C-H···O hydrogen bonds.
Conclusion: A Unified Structural Picture
The structure elucidation of 4-methyl-3-phenyl-5(4H)-isoxazolone is a systematic process that relies on the synergistic application of multiple analytical techniques. A comprehensive NMR analysis, including 1D and 2D experiments, provides the fundamental connectivity of the molecule. High-resolution mass spectrometry confirms the molecular formula and offers insights into its fragmentation behavior. Infrared spectroscopy provides a quick check for the presence of key functional groups. Finally, an understanding of its potential tautomeric forms and insights from X-ray crystallography of related structures complete the detailed molecular portrait. This rigorous, multi-faceted approach ensures the confident and accurate structural assignment of this important heterocyclic scaffold, paving the way for its further investigation in drug discovery and development.
References
Arkivoc. (2020). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. [Link]
Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
MDPI. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. [Link]
MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
Semantic Scholar. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. [Link]
ResearchGate. (2019). (PDF) Solvent Free Synthesis of (E)-4-Benzylidene-3-Methylisoxazol-5(4H)-Ones and their Cytotoxic Screening against MCF7 Cell Line. [Link]
PMC. (2019). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. [Link]
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
HETEROCYCLES. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. [Link]
MDPI. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. [Link]
The Royal Society of Chemistry. Supporting information. [Link]
spectroscopic characterization of 5(4H)-isoxazolone, 4-methyl-3-phenyl-
Executive Summary & Structural Context This guide details the spectroscopic characterization of 4-methyl-3-phenyl-5(4H)-isoxazolone (CAS: 1076-59-1 for parent/analog reference). This compound represents a critical hetero...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
This guide details the spectroscopic characterization of 4-methyl-3-phenyl-5(4H)-isoxazolone (CAS: 1076-59-1 for parent/analog reference). This compound represents a critical heterocyclic pharmacophore, distinct from its pyrazolone analog (Edaravone) and its benzylidene derivatives often encountered in literature.[1]
Critical Technical Note: The characterization of this molecule is non-trivial due to prototropic tautomerism . Unlike rigid scaffolds, 5-isoxazolones exist in a dynamic equilibrium between the CH-keto form (4H), the NH-keto form (2H), and the enol/hydroxy form (5-OH). The "correct" spectrum depends entirely on the solvent environment and physical state.
This guide provides a self-validating protocol to distinguish these forms, ensuring accurate structural assignment during drug substance quantification and impurity profiling.
Structural Dynamics: The Tautomeric Equilibrium
Before interpreting spectra, one must understand the species present.[1] In non-polar solvents (e.g.,
), the CH-keto (4H) form often predominates or coexists with the NH-keto (2H) form.[2] In polar aprotic solvents (e.g., DMSO-) or the solid state, the 5-hydroxy (aromatic) tautomer is frequently stabilized by hydrogen bonding.
Figure 1: Tautomeric Pathways of 4-Methyl-3-Phenyl-5-Isoxazolone
Caption: Dynamic equilibrium between the reactive 4H-keto form, the aromatic 5-hydroxy form, and the 2H-keto form.
Reaction: Cyclocondensation in basic aqueous media (NaOH/EtOH) followed by acidification.[2]
Purification: Recrystallization from Ethanol/Water.[1] Avoid unbuffered silica chromatography as the acidity can catalyze decomposition or ring opening.
Sample Preparation for NMR
Solvent A (
): Use for observing the CH-form . Filter through basic alumina if acid sensitivity is suspected.[1]
Solvent B (
): Use for observing the OH-form (aromatic stabilization).[2]
CH-Form: High frequency due to ring strain in the 5-membered lactone-like ring.
C=O Stretch
1650–1690
NH-Form: Lower frequency due to conjugation and amide-like character.
C=N Stretch
1590–1610
Characteristic of the isoxazole ring system.
Diagnostic Rule: A sharp peak >1750 cm⁻¹ confirms the presence of the 4H (CH-keto) tautomer. A broad band <3000 cm⁻¹ combined with bands ~1600 cm⁻¹ suggests the OH-form .
The Isoxazolone Paradigm: A Technical Whitepaper on the Biological Activity of 4-Methyl-3-phenyl-isoxazol-5-one Derivatives
Executive Summary The isoxazol-5-one scaffold represents a highly versatile and pharmacologically privileged class of five-membered heterocycles[1]. Among its derivatives, 4-methyl-3-phenyl-isoxazol-5-one and its closely...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoxazol-5-one scaffold represents a highly versatile and pharmacologically privileged class of five-membered heterocycles[1]. Among its derivatives, 4-methyl-3-phenyl-isoxazol-5-one and its closely related structural analogs have emerged as potent modulators of critical biological pathways. By combining a rigid heterocyclic core with strategic functionalization at the C3 and C4 positions, these molecules exhibit broad-spectrum bioactivity, acting as potent epigenetic modulators, neuroprotective agents, and cytotoxic anticancer leads[2],[3]. This whitepaper provides an in-depth technical analysis of the structural biology, mechanistic pathways, and validated experimental protocols necessary for the evaluation of these derivatives in modern drug discovery.
Structural Biology & Pharmacophore Modeling: The C4-Methyl Advantage
Isoxazol-5-ones are remarkable heterocycles possessing three nucleophilic sites (N2, C4, and the exocyclic carbonyl oxygen) and a highly acidic C4-H bond[4]. In unsubstituted 3-phenylisoxazol-5-ones, the C4 position is prone to rapid keto-enol tautomerization and unwanted electrophilic attacks. By introducing a methyl group at the C4 position, researchers achieve three critical pharmacodynamic advantages:
Tautomeric Locking : The C4-methyl substitution restricts the conformational flexibility of the ring, locking it into a stable tautomeric state that is energetically favorable for binding within rigid enzyme pockets[4].
Enhanced Lipophilicity (LogP) : The addition of the hydrophobic methyl group significantly increases the molecule's partition coefficient (LogP). This is a critical parameter for central nervous system (CNS) drugs, as it facilitates blood-brain barrier (BBB) penetration—a prerequisite for targeting Alzheimer's disease via Acetylcholinesterase (AChE) inhibition[2].
Steric Optimization : In the context of Sirtuin inhibition, the C4-methyl group provides the exact steric bulk needed to occupy the hydrophobic sub-pocket of the SIRT2 active site, displacing water molecules and increasing the binding entropy compared to bulkier, less selective arylidene derivatives[5].
Primary Biological Targets & Mechanistic Pathways
Epigenetic Modulation via Sirtuin (SIRT1/2) Inhibition
Sirtuins (SIRT1-7) are NAD⁺-dependent protein deacetylases that regulate epigenetic stress responses, cellular aging, and apoptosis[6]. The dysregulation of SIRT1 and SIRT2 is heavily implicated in neurodegenerative diseases and various malignancies, including B-cell lymphomas and lung carcinomas[7].
Isoxazol-5-one derivatives, particularly analogues of the well-characterized inhibitor Cambinol, exhibit potent, competitive inhibition of SIRT1 and SIRT2[6],[5]. Mechanistically, the isoxazolone core mimics the nicotinamide moiety of NAD⁺, competitively occluding the catalytic pocket. This blockade prevents the deacetylation of downstream tumor suppressors, notably p53 and
-tubulin[5]. The resulting hyperacetylation of p53 restores its transcriptional activity, driving the cancer cell into apoptosis[6]. Furthermore, these derivatives have demonstrated significant cytotoxicity against A-549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, validating their potential as chemotherapeutic leads[3].
Mechanistic pathway of SIRT1/2 inhibition by isoxazolone derivatives inducing cancer cell apoptosis.
Neurological Intervention via Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) accelerates the breakdown of the neurotransmitter acetylcholine, leading to the cognitive decline characteristic of Alzheimer's disease[2]. Recent in silico and in vitro evaluations have identified isoxazolone derivatives as highly potent AChE inhibitors, often outperforming standard therapeutics like Donepezil[2].
The causality of this high affinity lies in the dual-binding nature of the 4-methyl-3-phenyl-isoxazol-5-one scaffold. The C3-phenyl ring engages in robust
stacking interactions with the aromatic residues (e.g., Trp286) of the peripheral anionic site (PAS) of AChE. Simultaneously, the isoxazolone core penetrates the narrow gorge to interact with the catalytic active site (CAS)[2]. This dual-site engagement not only blocks acetylcholine hydrolysis but also prevents AChE-induced amyloid-beta aggregation.
Empirical Data & Quantitative Profiling
The following table synthesizes the quantitative biological activity of 4-methyl-3-phenyl-isoxazol-5-one and its structural analogs across multiple validated assays:
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationales for the chosen reagents.
Causality: Traditional synthesis of isoxazolones requires harsh reflux conditions and toxic solvents. Utilizing ultrasonic irradiation in an aqueous or green medium (e.g., lemon juice as a natural acid catalyst) accelerates the multi-component condensation via acoustic cavitation. This enhances mass transfer and localized heating, driving the reaction to completion in minutes rather than hours, while eliminating hazardous waste[9],[10].
Reaction Setup : Combine ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a reaction vessel containing an eco-friendly solvent (e.g., 20 mL of aqueous lemon juice extract)[10].
Irradiation : Subject the mixture to ultrasonic irradiation (50 °C, 35 kHz) for 15 minutes[9].
Monitoring : Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 3:7).
Workup : Upon completion, pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure 4-methyl-3-phenyl-isoxazol-5-one[3].
Causality: To ensure a self-validating system, this assay utilizes a fluorogenic peptide substrate (Fluor de Lys). Deacetylation by SIRT2 sensitizes the substrate to a proprietary developer, which cleaves the fluorophore. This allows for highly sensitive, homogeneous signal detection without the need for radioactive isotopes[6].
Preparation : Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).
Enzyme Addition : Add recombinant human SIRT2 enzyme (0.5 U/well) to a 96-well black microplate.
Compound Incubation : Introduce the isoxazolone derivative (serial dilutions from 100 µM to 0.1 µM) and incubate for 15 minutes at 37 °C to allow for competitive pocket binding[5].
Reaction Initiation : Add 50 µM of Fluor de Lys-SIRT2 substrate and 500 µM NAD⁺. Incubate for 45 minutes at 37 °C.
Quenching : Quench the reaction by adding 50 µL of Developer solution containing 2 mM Nicotinamide (to halt any further SIRT activity).
Quantification : Read fluorescence (Excitation: 360 nm, Emission: 460 nm) and calculate IC₅₀ using non-linear regression analysis. Include Cambinol as a positive control[6].
Protocol C: Ellman’s Assay for AChE Inhibition
Causality: Ellman's reagent (DTNB) reacts instantaneously with thiocholine—the hydrolysis product of acetylthiocholine—to produce 5-thio-2-nitrobenzoate, a yellow anion. This provides a direct, stoichiometric, and continuous spectrophotometric readout of enzyme kinetics, ensuring high data fidelity[2].
Equilibration : In a 96-well clear microplate, combine 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of AChE enzyme (0.28 U/mL), and 20 µL of the isoxazolone test compound.
Incubation : Incubate the mixture for 15 minutes at room temperature to establish binding equilibrium.
Reagent Addition : Add 10 µL of 10 mM DTNB (Ellman's reagent) to all wells.
Initiation : Initiate the enzymatic reaction by adding 10 µL of 15 mM acetylthiocholine iodide.
Kinetic Tracking : Immediately monitor the absorbance at 412 nm using a microplate reader for 5 minutes at 1-minute intervals.
Analysis : Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀. Use Donepezil as the standard reference[2].
Step-by-step experimental workflow for the synthesis and biological evaluation of isoxazolones.
References
A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. 1
Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. RSC Medicinal Chemistry, 2026. 2
Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmacy and Pharmaceutical Research. 8
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. 9
Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc. 10
Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. PMC, 2022.3
ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL. DOI. 4
Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry, 2014. 5
SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Frontiers in Aging Neuroscience, 2020. 7
A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Isoxazolone Compounds
Foreword: The Enduring Relevance of the Isoxazolone Scaffold In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—frameworks that are capable of binding t...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Enduring Relevance of the Isoxazolone Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—frameworks that are capable of binding to a wide range of biological targets and exhibiting diverse pharmacological activities. The isoxazolone, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold. Its prevalence in FDA-approved drugs and numerous biologically active compounds underscores its significance in drug discovery.[1] From potent anti-inflammatory and anticancer agents to novel acetylcholinesterase inhibitors for managing Alzheimer's disease, the isoxazolone core is a versatile starting point for therapeutic innovation.[2][3]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple recitation of protocols to provide a deeper understanding of the causality behind synthetic choices, methods for troubleshooting common challenges, and the logical workflow from synthesis to biological evaluation. We will explore the core synthetic methodologies, delve into detailed, self-validating experimental protocols, and contextualize the entire process within a drug discovery framework.
Chapter 1: The Isoxazolone Core: A Pharmacological Powerhouse
The therapeutic potential of isoxazolone derivatives is remarkably broad, a testament to the scaffold's unique electronic and structural properties that facilitate interactions with a variety of enzymes and receptors.[4] This versatility has made it a focal point of extensive research, leading to the development of compounds across multiple disease areas.
The weak N-O bond within the isoxazole ring is a key feature, providing a potential site for ring cleavage under specific conditions, which makes isoxazoles not only stable scaffolds but also versatile synthetic intermediates.[5] This dual nature allows for both the development of isoxazolone-based drugs and their use as building blocks for other complex molecules.[5][6]
Below is a summary of the diverse biological activities attributed to isoxazolone-containing compounds, highlighting the scaffold's significance.
Biological Activity
Example Application / Target
Key Insights
Anticancer
Inhibition of Cytochrome P450 (CYP) enzymes, p38 MAP Kinase inhibition.[7][8]
Derivatives have shown potent cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and uterine cancer.[9]
Antimicrobial
Inhibition of bacterial β-lactamase; broad-spectrum activity.[2]
The isoxazolyl group is a key component in antibiotics like cloxacillin and dicloxacillin.[10]
Anti-inflammatory
COX-2 Inhibition.
The drug Valdecoxib, a selective COX-2 inhibitor, features an isoxazole ring, demonstrating its utility in developing anti-inflammatory agents.[11]
Novel isoxazolone derivatives have demonstrated stronger AChE inhibition than the standard drug Donepezil, showing promise for Alzheimer's disease treatment.[1][3]
Antidiabetic
Modulating metabolic pathways.
The isoxazolone framework is found in compounds with antidiabetic properties.[12]
Antioxidant
DPPH radical scavenging.
Certain isoxazolone derivatives exhibit significant antioxidant properties, which can be beneficial in diseases associated with oxidative stress.[3][12]
Chapter 2: Core Synthetic Strategies for the Isoxazolone Ring
The construction of the isoxazolone ring can be achieved through several reliable synthetic pathways. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and the need for process scalability. As senior scientists, our goal is not just to form the ring but to do so efficiently, with high yield, and in a manner that aligns with modern standards, including green chemistry principles.
Workflow for Novel Isoxazolone Compound Development
The overall process from concept to validated compound follows a logical progression. This workflow ensures that synthetic efforts are directly tied to the ultimate goal of discovering a novel, biologically active agent.
Caption: High-level workflow for the discovery and validation of novel isoxazolone compounds.
The most robust and widely employed method for synthesizing 4-substituted isoxazol-5(4H)-ones is the one-pot, three-component condensation of an aromatic aldehyde, hydroxylamine hydrochloride, and a β-dicarbonyl compound, such as ethyl acetoacetate.[13]
Causality Behind the Method: This approach is favored for its high atom economy and procedural simplicity. By combining all reactants in a single step, it minimizes waste and reduces reaction time. The use of an environmentally benign solvent like ethanol or even water further enhances its "green" credentials.[13]
Mechanism of Isoxazolone Formation
Understanding the reaction mechanism is critical for optimization and troubleshooting. The process involves two key stages: the formation of an oxime from the aldehyde and hydroxylamine, and the subsequent Knoevenagel condensation and cyclization with the β-dicarbonyl compound.
Caption: Simplified mechanism for the three-component synthesis of isoxazolones.
Chapter 3: Field-Proven Experimental Protocols
A trustworthy protocol is a self-validating one. This means incorporating in-process controls and rigorous final characterization to ensure the identity and purity of the synthesized compound.
Protocol 3.1: Green Synthesis of 3-Methyl-4-((4-methoxyphenyl)methylene)isoxazol-5(4H)-one
This protocol provides a detailed method for a representative isoxazolone synthesis, emphasizing green chemistry principles.
Materials:
4-Methoxybenzaldehyde (1.36 g, 10 mmol)
Ethyl acetoacetate (1.30 g, 10 mmol)
Hydroxylamine hydrochloride (0.70 g, 10 mmol)
Sodium acetate (0.82 g, 10 mmol)
Ethanol (25 mL)
Deionized Water
Step-by-Step Methodology:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), hydroxylamine hydrochloride (10 mmol), and sodium acetate (10 mmol).
Solvent Addition: Add 25 mL of ethanol to the flask.
Reaction Execution: Stir the mixture at room temperature. The progress of the reaction should be monitored every hour using Thin-Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours, indicated by the consumption of the aldehyde starting material.
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form.
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from hot ethanol to yield pure yellow crystals.
Drying: Dry the purified product in a vacuum oven at 50°C overnight.
Self-Validation System:
In-Process Control (TLC): TLC allows for real-time monitoring. A successful reaction will show the disappearance of the aldehyde spot (starting material) and the appearance of a new, typically lower Rf, product spot. This prevents premature or unnecessarily long reaction times.
Structural Confirmation (Characterization):
¹H NMR: Confirm the presence of the aromatic protons from the methoxybenzaldehyde moiety, the singlet for the methyl group on the isoxazolone ring, the methoxy group singlet, and the characteristic singlet for the vinyl proton (=CH-Ar).
Mass Spectrometry (MS): Verify the molecular weight of the product. The ESI-MS should show a prominent [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated mass.
FTIR: Look for characteristic peaks: C=O stretch (lactone) around 1700-1720 cm⁻¹, C=N stretch around 1600 cm⁻¹, and C=C stretch around 1640 cm⁻¹.
Even with robust protocols, challenges can arise. An experienced scientist anticipates these issues and knows how to address them systematically. Low yields and purification difficulties are the most common hurdles in isoxazolone synthesis.[14][15]
Caption: A decision tree for troubleshooting low yields in isoxazolone synthesis.
Troubleshooting Common Synthesis Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Impure or degraded starting materials (aldehydes can oxidize).2. Suboptimal reaction temperature (too low for reaction to proceed, or too high causing degradation).[14]3. Incorrect pH; the condensation step is often base or acid-catalyzed.
1. Verify the purity of starting materials via NMR or melting point. Use freshly distilled aldehydes.2. Perform a temperature screen (e.g., 0°C, RT, 50°C) on a small scale to find the optimal condition.3. Ensure the correct catalyst or buffer (like sodium acetate) is used and is of good quality.
Formation of Impurities
1. Dimerization of intermediates.2. Side reactions due to overly harsh conditions (e.g., high heat).3. Presence of water when anhydrous conditions are required for a specific variation.
1. Use a slight excess of one reactant to ensure the full consumption of a key intermediate.2. Re-evaluate the reaction temperature and time; often, a lower temperature for a longer duration gives a cleaner product.3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., N₂ or Ar) if reagents are moisture-sensitive.
Purification Challenges
1. Product and starting material have similar polarity, making chromatographic separation difficult.[15]2. Product is poorly soluble in common recrystallization solvents.3. Oily product that refuses to crystallize.
1. For column chromatography, screen various solvent systems on TLC, sometimes a three-solvent system (e.g., Hexane/EtOAc/DCM) provides better separation.[15]2. Use a co-solvent system for recrystallization (e.g., ethanol/water, DCM/hexane).3. Attempt to precipitate the product from a solution by adding a non-solvent. If it remains an oil, purify by column chromatography.
Chapter 5: From Synthesis to Application - A Case Study
The ultimate goal of synthesizing novel compounds is to address unmet medical needs. A powerful example is the development of isoxazolone derivatives as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[1]
Design Rationale: AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine; inhibiting it can improve cognitive function.[3] Molecular docking studies can predict how a designed isoxazolone derivative might bind to the active site of AChE. The isoxazolone scaffold serves as a rigid core from which various functional groups can be projected to interact with key residues in the enzyme's active site.
Workflow:
In Silico Design: A library of virtual isoxazolone derivatives is designed. These are then docked into the crystal structure of AChE to predict binding affinity and interactions.
Synthesis: The most promising candidates from the in silico screen are synthesized using a protocol similar to the one described in Chapter 3.
In Vitro Evaluation: The synthesized compounds are tested for their ability to inhibit AChE activity using a standard Ellman's assay. The IC₅₀ (concentration required for 50% inhibition) is determined.
Structure-Activity Relationship (SAR): The results are analyzed to understand how different substituents on the isoxazolone ring affect inhibitory activity. This knowledge guides the design of the next generation of more potent compounds, closing the loop shown in the workflow diagram.
This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery and perfectly illustrates the practical application of the synthetic chemistry detailed in this guide.
Conclusion and Future Outlook
The isoxazolone scaffold continues to be a source of significant innovation in medicinal chemistry. Its synthetic accessibility and diverse pharmacological profile ensure its relevance for years to come. Future advancements will likely focus on the development of even more efficient and environmentally friendly synthetic methods, such as flow chemistry and biocatalysis. Furthermore, the application of machine learning and AI in predicting the biological activities of virtual isoxazolone libraries will accelerate the discovery of new therapeutic agents. For the bench scientist, a deep understanding of the core synthetic principles, a systematic approach to troubleshooting, and a clear view of the path to biological application remain the most critical assets in harnessing the power of this privileged scaffold.
References
A review of isoxazole biological activity and present synthetic techniques. (n.d.).
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. (n.d.).
Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate. (n.d.).
Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC. (n.d.).
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17).
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC. (n.d.).
Das, S., & Ramkumar, V. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
Duc, D. X., & Dung, V. C. (2021, December 1). Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers.
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety - Encyclopedia.pub. (2023, February 9).
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. (2011, May 25).
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - Taylor & Francis. (2022, November 9).
Technical Support Center: Isoxazole Synthesis Optimization - Benchchem. (n.d.).
Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation - RSC Publishing. (n.d.).
Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation - PMC. (n.d.).
Synthesis and Characterization of Novel Isoxazole derivatives. (2023, July 19).
Medicinally important Isoxazolones. | Download Scientific Diagram - ResearchGate. (n.d.).
Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.).
Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation - RSC Publishing. (2025, December 30).
Isoxazolone Based Inhibitors of p38 MAP Kinases | Journal of Medicinal Chemistry. (2008, March 29).
The 5-Isoxazolone Nexus: Fundamental Reactivity & Synthetic Utility
A Technical Guide for Advanced Organic Synthesis Executive Summary The isoxazolone ring system—specifically the 5-isoxazolone isomer—represents a unique intersection of heterocyclic stability and latent reactivity.[1] Un...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Advanced Organic Synthesis
Executive Summary
The isoxazolone ring system—specifically the 5-isoxazolone isomer—represents a unique intersection of heterocyclic stability and latent reactivity.[1] Unlike its fully aromatic isoxazole counterpart, the isoxazolone possesses a highly acidic proton at the C-4 position (
for 4-acyl derivatives), rendering it a potent nucleophile. Simultaneously, the labile N-O bond serves as a "masked" functional group, allowing the ring to act as a stable precursor for -amino acids, vinylogous amides, and heterocycle rearrangements. This guide deconstructs these reactivity profiles, providing researchers with a logic-driven framework for utilizing isoxazolones in complex molecule synthesis.
Part 1: Structural Dynamics & Tautomerism
The reactivity of 5-isoxazolone is governed by its tautomeric equilibrium. It is not a static structure; in solution, it exists as a triad of isomers: the CH-form (ketone), the NH-form (lactam), and the OH-form (enol).
The Tautomeric Triad
Understanding which tautomer predominates is critical for predicting reactivity:
CH-form: Predominates in non-polar solvents (
, Benzene). This form drives C-4 electrophilic substitution.
NH-form: Stabilized by polar protic solvents (MeOH,
) and intermolecular hydrogen bonding.
OH-form: Aromatic (isoxazol-5-ol), but generally less populated unless trapped by O-alkylation or stabilized by specific substituents.
Diagram 1: Tautomeric Equilibrium of 5-Isoxazolone
Caption: The dynamic shift between CH, NH, and OH forms dictates site-selective functionalization.
Part 2: C-4 Functionalization (The Nucleophilic Profile)
The C-4 position is the nucleophilic engine of the ring. Due to the electron-withdrawing nature of the adjacent carbonyl and the C=N bond, the C-4 protons are highly acidic.
Knoevenagel Condensation
The most reliable reaction of 5-isoxazolones is the condensation with aldehydes to form 4-arylidene-5-isoxazolones. These adducts are not merely end-products; they are Michael acceptors used to build spiro-heterocycles and complex scaffolds.
Mechanism:
Deprotonation of C-4 by a weak base (piperidine/pyridine).
Alkylation: The Hard/Soft Acid-Base (HSAB) Divergence
N-Alkylation (Soft): Occurs under Mitsunobu conditions or with soft electrophiles, preserving the cyclic amide structure.
O-Alkylation (Hard): Occurs with hard electrophiles (e.g., acyl chlorides) or diazomethane, fixing the aromatic isoxazol-5-ol structure.
C-Alkylation: Requires thermodynamic control, often leading to 4,4-disubstituted systems.
Part 3: The Masked Synthon (N-O Bond Lability)
The "hidden" power of the isoxazolone ring lies in the weakness of the N-O bond (
kcal/mol). Synthetic chemists view 5-isoxazolones as masked -amino acids .
Reductive Ring Opening
Cleaving the N-O bond reveals a
-amino acid or vinylogous amide framework. This is a superior strategy to direct peptide coupling because the isoxazolone ring is robust enough to survive earlier synthetic steps (e.g., lithiation, cross-coupling) before being "unmasked."
Diagram 2: The Masked Synthon Strategy
Caption: Strategic cleavage of the N-O bond unlocks diverse chemical space from a single precursor.
Part 4: Experimental Protocols
The following protocols are designed to be self-validating. The color changes and solubility shifts act as checkpoints for the chemist.
Protocol A: High-Yield Knoevenagel Condensation
Target: Synthesis of 4-benzylidene-3-methylisoxazol-5(4H)-one.
Reagents:
Ethyl acetoacetate (1.0 eq)
Hydroxylamine hydrochloride (1.1 eq)
Benzaldehyde (1.0 eq)
Sodium Acetate (1.1 eq)
Solvent: Ethanol/Water (1:1)
Methodology:
In-situ Ring Formation: Dissolve hydroxylamine HCl and sodium acetate in water. Add ethyl acetoacetate slowly. Stir for 30 min at RT. Checkpoint: Solution should become homogenous; pH should be ~5-6.
Condensation: Add benzaldehyde directly to the reaction mixture. Heat to reflux (
C) for 2-4 hours.
Precipitation: Cool the mixture to
C. The product typically crashes out as a yellow/orange solid.
Purification: Filter and wash with cold aqueous ethanol (30%). Recrystallize from hot ethanol.
Validation:
NMR will show the disappearance of the C-4 methylene singlet ( ppm) and appearance of the vinylic proton ( ppm).
Protocol B: Molybdenum-Mediated N-O Bond Cleavage
Target: Conversion of isoxazolone to
-enaminone.
Why Mo(CO)6? Unlike catalytic hydrogenation, this method tolerates halogens and sulfur, which might poison Pd catalysts.
Reagents:
N-substituted isoxazolone (1.0 eq)
(0.5 - 1.0 eq)
Solvent: Acetonitrile/Water (15:1)
Methodology:
Setup: In a pressure tube or reflux setup, dissolve the isoxazolone in MeCN/Water.
Addition: Add
in one portion. Note: Mo(CO)6 is toxic; handle in a fume hood.
Reaction: Heat to reflux for 2-6 hours. Checkpoint: The solution often turns dark/black as the Mo complex decomposes.
Workup: Filter the reaction mixture through a pad of Celite to remove molybdenum residues.
Isolation: Concentrate the filtrate. The residue is usually the pure vinylogous amide.
Validation: Loss of the characteristic isoxazolone IR carbonyl stretch (
) and appearance of the amide/enone signals.
Part 5: Quantitative Data Summary
Property
Value / Characteristic
Relevance
C-4 Acidity ()
(4-acyl)
Allows mild base deprotonation; facile Knoevenagel reactions.
N-O Bond Energy
kcal/mol
Weak bond facilitates reductive ring opening under mild conditions.
IR Carbonyl Stretch
Diagnostic peak for ring integrity. Disappears upon ring opening.
Typical Yield (Knoevenagel)
85 - 98%
High atom economy; water-compatible reaction.
Solubility
Low in water (CH-form); High in base (Anionic form)
Enables easy precipitation-based purification.
Part 6: Pharmacological Relevance
The isoxazolone ring is not just a synthetic tool; it is a pharmacophore and a pro-drug motif.
Case Study: Leflunomide (Arava)
Leflunomide is a disease-modifying antirheumatic drug (DMARD). It is an isoxazole derivative that acts as a pro-drug .
Mechanism: In vivo, the isoxazole ring undergoes base-catalyzed ring opening (similar to the pathways described above) to form the active metabolite, Teriflunomide.
Target: Teriflunomide inhibits dihydroorotate dehydrogenase (DHODH), blocking de novo pyrimidine synthesis in rapidly dividing lymphocytes.
Significance: This proves the biological relevance of the "masked synthon" concept—the body performs the ring-opening reaction that chemists mimic in the flask.
References
Tautomerism and Reactivity: Risitano, F. et al. "The reaction of 3-methyl-4-nitro-5-isoxazolone with enamines." Journal of Chemical Research. (2002).
Masked Amino Acids: Deiters, A. et al. "Isoxazol-5-ones as masked beta-amino acids." Chemical Reviews. (2004).
Reductive Cleavage Protocols: Niguarda, I. et al. "Molybdenum Hexacarbonyl-Mediated Ring Opening of Isoxazoles." Journal of Organic Chemistry. (2018).
Leflunomide Mechanism: Herrmann, M.L. et al. "Leflunomide: an immunomodulatory drug for the treatment of rheumatoid arthritis and other autoimmune diseases." Immunopharmacology. (2000).
Knoevenagel Applications: Dadiboyena, S. et al. "Synthesis of 4-arylidene-5(4H)-isoxazolones." European Journal of Medicinal Chemistry. (2011).
Exploring the Chemical Space of 3,4-Disubstituted Isoxazolones: A Technical Guide for Drug Discovery Professionals
Introduction: The Isoxazolone Scaffold - A Privileged Motif in Medicinal Chemistry The isoxazolone ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in me...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Isoxazolone Scaffold - A Privileged Motif in Medicinal Chemistry
The isoxazolone ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural characteristics have made it a cornerstone for the development of a wide array of therapeutic agents.[1][2][3] This guide delves into the chemical space of 3,4-disubstituted isoxazolones, providing an in-depth exploration of their synthesis, reactivity, and profound implications in modern drug discovery. The strategic placement of substituents at the 3 and 4 positions allows for fine-tuning of the molecule's steric and electronic properties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.
Derivatives of isoxazolone have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] This versatility stems from their ability to interact with a variety of biological targets, often through the modulation of key cellular signaling pathways.[1] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this potent chemical class, from foundational synthetic strategies to their application in targeted therapeutics.
Navigating the Synthetic Landscape: Strategies for Assembling 3,4-Disubstituted Isoxazolones
The exploration of the vast chemical space of 3,4-disubstituted isoxazolones is critically dependent on efficient and versatile synthetic methodologies. The most prevalent and effective approach involves a one-pot, three-component reaction, a testament to the principles of green and efficient chemistry.[4][6] This strategy typically involves the condensation of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride.
The choice of catalyst is a crucial parameter in these multicomponent reactions, influencing reaction times, yields, and the overall environmental footprint of the synthesis.[4] A wide array of catalysts has been successfully employed, ranging from metal-based catalysts to more environmentally benign options like solid acids and natural extracts.[6][7] The use of water as a solvent further enhances the green credentials of these synthetic protocols.[6][8]
Core Reaction Workflow
The general workflow for the synthesis of 3,4-disubstituted isoxazolones via a three-component reaction is a streamlined and efficient process. The logical flow from starting materials to the final, purified product is depicted below.
Caption: General workflow for the synthesis of 3,4-disubstituted isoxazolones.
Representative Experimental Protocol: Synthesis of 3-Methyl-4-(phenylmethylene)isoxazol-5(4H)-one
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 3,4-disubstituted isoxazolone, adapted from established green chemistry procedures.[9]
Materials:
Benzaldehyde (1 mmol)
Ethyl acetoacetate (1 mmol)
Hydroxylamine hydrochloride (1 mmol)
ZnO@Fe3O4 nanocatalyst (as described in literature)[6] or another suitable catalyst
Water (10 mL)
Ethyl acetate
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
To a 50 mL round-bottom flask, add benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and the catalyst (e.g., 10 mol% malic acid).[7]
Add water (10 mL) to the flask.
Stir the reaction mixture at a specified temperature (e.g., 50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers and dry over anhydrous MgSO4.
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-methyl-4-(phenylmethylene)isoxazol-5(4H)-one.
Self-Validation: The purity and identity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified product should also be determined and compared to literature values.
Exploring the Chemical Space: The Impact of Substitution
The true power of the 3,4-disubstituted isoxazolone scaffold lies in the vast chemical space that can be explored by varying the substituents at the 3 and 4 positions.
Position 3 (R¹): This position is typically derived from the β-ketoester. Common substituents include small alkyl groups like methyl or ethyl.[8] Modification at this position can influence the molecule's lipophilicity and steric profile.
Position 4 (R²): The substituent at this position is introduced via the aldehyde and offers the greatest opportunity for diversification. A wide range of aromatic and heterocyclic aldehydes can be employed, allowing for the introduction of various functional groups.[6][8] These substitutions are critical for modulating the compound's biological activity and target specificity. For instance, the presence of electron-withdrawing or electron-donating groups on an aryl ring at this position can significantly impact the compound's potency.
Applications in Drug Discovery: A Scaffold of Therapeutic Promise
The diverse biological activities of 3,4-disubstituted isoxazolones make them highly attractive candidates for drug discovery programs.[4][10]
Anticancer Activity
Numerous isoxazolone derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][5] Their mechanisms of action are often multifaceted, involving the inhibition of key kinases, disruption of cellular signaling pathways, and induction of apoptosis.[1]
The isoxazolone scaffold is also a key component in compounds with potent antimicrobial and anti-inflammatory properties.[2][5] For example, some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[5] Their anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX).[2]
Modulation of Cellular Signaling Pathways
A key aspect of the therapeutic potential of isoxazolones is their ability to modulate critical cellular signaling pathways. Understanding these interactions is fundamental to rational drug design.
Inhibition of the PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain isoxazole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[1]
Caption: Inhibition of the PI3K/Akt signaling pathway by isoxazolone derivatives.
Conclusion and Future Perspectives
The 3,4-disubstituted isoxazolone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of efficient, green synthetic methodologies has made the exploration of its vast chemical space more accessible than ever. The diverse and potent biological activities exhibited by these compounds, coupled with their ability to modulate key signaling pathways, underscore their immense potential in addressing a wide range of diseases. Future research will undoubtedly focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as on elucidating their precise molecular mechanisms of action. The continued investigation of this remarkable heterocyclic core promises to yield the next generation of innovative medicines.
References
Synthesis of 3,4‐disubstituted isoxazole‐5(4H)‐ones catalyzed by ZnO@Fe3O4. (URL: [Link])
A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst - PMC. (URL: [Link])
Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review | Iranian Journal of Catalysis - OICC Press. (URL: [Link])
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])
Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. (URL: [Link])
A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])
Journal of Chemical and Pharmaceutical Research, 2015, 7(3):250-257 Review Article Isoxazolines: An insight to their synthes. (URL: [Link])
Isoxazolines from Nitro Compounds: Synthesis and Applications - ResearchGate. (URL: [Link])
Advances in isoxazole chemistry and their role in drug discovery - PMC. (URL: [Link])
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (URL: [Link])
Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review - DRS@nio. (URL: [Link])
Application, Reactivity and Synthesis of Isoxazole Derivatives - Ingenta Connect. (URL: [Link])
A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])
Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (URL: [Link])
Substituted Pyridines from Isoxazoles: Scope and Mechanism. (URL: [Link])
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (URL: [Link])
Oxazolo[4,5-d]isoxazole Derivatives and 3,4-Disubstituted Isoxazoles from Isoxazol-5(4H). (URL: [Link])
A plausible mechanism for the synthesis of 3,4–disubstituted isoxazol–5(4H)–ones catalyzed by ZnO@Fe3O4 - ResearchGate. (URL: [Link])
Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones and... - ResearchGate. (URL: [Link])
Initial Screening of 4-Methyl-3-Phenyl-5(4H)-Isoxazolone Bioactivity: A Technical Guide
Executive Summary The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the initial bioactivity screening of a specific derivative, 4-methyl-3-phenyl-5(4H)-isoxazolone. We will move from computational, in silico predictions to foundational in vitro assays, establishing a logical, evidence-based workflow for researchers in drug discovery. This document is designed to be a practical resource, detailing not just the "how" but the "why" behind each methodological choice, ensuring scientific integrity and reproducibility.
Part 1: Compound Profile and In Silico Assessment
Before committing to resource-intensive wet-lab experiments, a thorough in silico evaluation is paramount. This "fail early, fail cheap" approach uses computational tools to predict the compound's properties, helping to prioritize resources and guide assay selection.[4]
Physicochemical Properties and Drug-Likeness
Understanding the physicochemical properties of 4-methyl-3-phenyl-5(4H)-isoxazolone is the first step in assessing its potential as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME).
Predicted Physicochemical Properties of 4-Methyl-3-Phenyl-5(4H)-Isoxazolone:
Property
Predicted Value
Significance
Molecular Weight
~189.2 g/mol
Well within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and distribution.
LogP (Octanol/Water Partition Coefficient)
~1.5-2.0
Indicates a balance between hydrophilicity and lipophilicity, suggesting reasonable aqueous solubility and membrane permeability.
Hydrogen Bond Donors
0
The absence of donor groups can impact solubility but may enhance membrane crossing.
Hydrogen Bond Acceptors
3 (2x Oxygen, 1x Nitrogen)
Provides potential for interactions with biological targets.
Topological Polar Surface Area (TPSA)
~45-55 Ų
Suggests good potential for oral bioavailability and cell permeability.
Note: These values are estimates derived from computational models and should be experimentally verified.
In Silico ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use a compound's structure to forecast its pharmacokinetic and toxicological profile.[5][6] This step is crucial for identifying potential liabilities early in the discovery process.[4][7]
A recommended tool for this initial screen is the free and accessible ADMET-AI web server.[8] By inputting the compound's SMILES structure, researchers can obtain predictions for a wide range of properties.
Key Parameters to Evaluate:
Absorption:
Oral Bioavailability: Prediction of the fraction of the drug that reaches systemic circulation.
Caco-2 Permeability: An indicator of intestinal absorption.
P-glycoprotein (P-gp) Substrate/Inhibitor: Predicts if the compound is likely to be affected by efflux pumps, which can limit bioavailability.
Distribution:
Blood-Brain Barrier (BBB) Permeability: Predicts the compound's ability to cross into the central nervous system.
Plasma Protein Binding: High binding can limit the free fraction of the compound available to exert its effect.[6]
Metabolism:
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. Key isoforms to check are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Toxicity:
hERG Inhibition: A critical indicator of potential cardiotoxicity.
Hepatotoxicity: Prediction of liver toxicity.
Mutagenicity (AMES test): Predicts the potential to cause DNA mutations.
Target Prediction via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[9] This can help generate hypotheses about the compound's potential mechanism of action. Given the known activities of isoxazole derivatives, potential targets could include bacterial enzymes, cancer-related kinases, or inflammatory enzymes like COX-2.[1][2]
Workflow for Initial Molecular Docking:
Protein Target Selection: Based on literature for similar scaffolds, select a few potential protein targets. For example, bacterial DNA gyrase (for antibacterial activity) or a pro-inflammatory cytokine like TNF-alpha.
Software: Utilize widely available and validated software such as AutoDock Vina.[10][11]
Procedure:
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
Prepare the protein by removing water molecules and adding hydrogens.
Prepare the 3D structure of 4-methyl-3-phenyl-5(4H)-isoxazolone.
Define the binding site (grid box) on the protein.
Analysis: Analyze the predicted binding affinity (in kcal/mol) and the binding pose to understand key interactions. A lower binding energy suggests a more favorable interaction.[9]
Part 2: In Vitro Bioactivity Screening Strategy
The results from the in silico analysis will guide the selection of a focused panel of in vitro assays. The isoxazole ring is associated with a broad range of biological activities, so a diverse initial screen is warranted.[1][2][13]
Initial Screening Workflow
The following diagram outlines a logical workflow for the initial in vitro screening of 4-methyl-3-phenyl-5(4H)-isoxazolone.
Figure 1: Initial bioactivity screening workflow.
Protocol: Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound using the broth microdilution method, a standard for antimicrobial susceptibility testing.[14]
Materials:
Test compound: 4-methyl-3-phenyl-5(4H)-isoxazolone
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi
Sterile 96-well microtiter plates
Spectrophotometer or McFarland standards
Procedure:
Inoculum Preparation:
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
Compound Dilution:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial twofold dilutions of the compound in broth in the 96-well plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
Inoculation and Incubation:
Add the prepared inoculum to each well containing the diluted compound.
Include a positive control (inoculum without compound) and a negative control (broth only).
Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[15]
MIC Determination:
The MIC is the lowest concentration of the compound that completely inhibits visible growth, as observed by the unaided eye.[16]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Materials:
Cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney)
Complete cell culture medium (e.g., DMEM with 10% FBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well plates
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of 4-methyl-3-phenyl-5(4H)-isoxazolone in culture medium.
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a blank (medium only).
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[18]
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
Protocol: Antioxidant Activity (DPPH and ABTS Assays)
These assays measure the free radical scavenging capacity of the compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
Principle: In the presence of an antioxidant, the stable DPPH free radical is reduced, causing a color change from violet to yellow, which is measured spectrophotometrically.[20]
Procedure:
Prepare a methanolic solution of DPPH (e.g., 0.1 mM).[20]
Add various concentrations of the test compound to the DPPH solution.
Principle: The ABTS radical cation (ABTS•+), a blue-green chromophore, is generated by oxidizing ABTS. Antioxidants reduce the ABTS•+, causing decolorization proportional to their concentration.[20][22]
Procedure:
Generate the ABTS•+ solution by reacting ABTS with potassium persulfate.[22]
Dilute the ABTS•+ solution with a solvent (e.g., ethanol) to a specific absorbance (e.g., 0.70 ± 0.02) at ~734 nm.[20]
Add various concentrations of the test compound.
Incubate for a short period (e.g., 6 minutes).[23]
Measure the decrease in absorbance at ~734 nm.
Part 3: Data Analysis and Interpretation
Quantitative Data Analysis
The raw data from the in vitro assays must be processed to determine key quantitative metrics.
Data Summary Table:
Assay
Parameter to Calculate
Formula
Antimicrobial
Minimum Inhibitory Concentration (MIC)
The lowest compound concentration with no visible microbial growth.
Anticancer (MTT)
% Cell Viability
[(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100
IC₅₀ (Half-maximal inhibitory concentration)
Determined by plotting % viability vs. log(concentration) and fitting a dose-response curve.
Antioxidant (DPPH/ABTS)
% Inhibition
[(Abs_control - Abs_sample) / Abs_control] x 100[22]
IC₅₀
The concentration that scavenges 50% of the free radicals.
Hit Identification and MoA Hypothesis
A "hit" is a compound that shows promising activity in the primary screens. For 4-methyl-3-phenyl-5(4H)-isoxazolone, a potential hit profile could be:
Antimicrobial: MIC ≤ 32 µg/mL
Anticancer: IC₅₀ < 10 µM against a cancer cell line with a selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) > 3.
Antioxidant: IC₅₀ comparable to a standard like ascorbic acid or Trolox.
Based on these results, a preliminary Mechanism of Action (MoA) hypothesis can be formed. For instance, if the compound shows potent and selective anticancer activity, it might be targeting a pathway crucial for cancer cell survival.
Application Note: Regioselective Synthesis of 4-Methyl-3-phenyl-5(4H)-isoxazolone
This Application Note details a robust, two-step experimental protocol for the regioselective synthesis of 4-methyl-3-phenyl-5(4H)-isoxazolone . Unlike common protocols that yield 4-arylidene derivatives, this method spe...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details a robust, two-step experimental protocol for the regioselective synthesis of 4-methyl-3-phenyl-5(4H)-isoxazolone .
Unlike common protocols that yield 4-arylidene derivatives, this method specifically targets the 4-methyl core via a pre-methylation strategy of the
-keto ester precursor. This approach avoids the regioselectivity issues (O- vs. N- vs. C-alkylation) inherent in alkylating the parent isoxazolone ring.
Abstract & Core Logic
The synthesis of 4-substituted-5(4H)-isoxazolones is often complicated by the tautomeric nature of the isoxazole ring, which can lead to mixtures of N-alkyl, O-alkyl, and C-alkyl products if direct alkylation is attempted on the heterocycle. To ensure high fidelity and regiochemical purity, this protocol utilizes a "Pre-Methylation Strategy." [1]
We first install the methyl group at the
-position of the -keto ester (ethyl benzoylacetate) before ring closure. This locks the carbon skeleton, forcing the subsequent cyclization with hydroxylamine to yield the desired 4-methyl-3-phenyl-5(4H)-isoxazolone exclusively.
Reaction Pathway & Mechanism
The synthesis proceeds in two distinct stages:
-Methylation: Generation of the enolate of ethyl benzoylacetate followed by attack on methyl iodide.
Heterocyclization: Condensation of the
-methylated -keto ester with hydroxylamine hydrochloride.
Mechanistic Workflow (Graphviz)
Caption: Figure 1. Sequential synthesis workflow preventing O-alkylation by installing the methyl group prior to ring closure.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-methyl-3-oxo-3-phenylpropanoate
Objective: To introduce the methyl group at the active methylene position.
Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with nitrogen.
Solvation: Dissolve ethyl benzoylacetate in dry acetone. Add anhydrous potassium carbonate in a single portion. The suspension will turn slightly yellow.
Addition: Add methyl iodide dropwise over 20 minutes at room temperature.
Reaction: Heat the mixture to mild reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting material (
) should disappear, replaced by the methylated product ().
Workup: Cool to room temperature. Filter off the inorganic salts (
Preparation: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in ethanol (100 mL). Stir for 10 minutes to generate free hydroxylamine in situ.
Addition: Add the methylated
-keto ester (from Step 1) to the ethanolic solution.
Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours.
Note: The solution often turns from clear to a deeper yellow/orange.
Monitoring: Monitor consumption of the ester by TLC.
Workup:
Remove approximately 70% of the ethanol under reduced pressure.
Pour the concentrated residue into 200 mL of ice-cold water with vigorous stirring.
Acidify slightly with dilute HCl (to pH ~4) to ensure the isoxazolone is protonated (neutral form).[1]
Crystallization: The product should precipitate as a solid. Filter the solid and wash with cold water (3 x 50 mL).[1]
Purification: Recrystallize from ethanol/water (1:1) or ligroin.[1]
Yield Expectation: 70–80%.
Characterization & Data Validation
The target compound exists in tautomeric equilibrium, but in the solid state and non-polar solvents, the CH-form (5(4H)-one) is often observed.[1]
Table 1: Physicochemical Properties
Parameter
Value
Notes
Appearance
White to pale yellow needles
Upon recrystallization
Melting Point
121–122 °C
Distinct from 3-methyl isomer (mp ~200°C)
Molecular Formula
MW: 175.19 g/mol
Solubility
Soluble in , DMSO, EtOH
Poorly soluble in water
NMR Specification (
, 400 MHz):
NMR:
1.6–1.7 ppm (d, 3H, ): The doublet arises from coupling with the methine proton at C4.[1]
, broad peaks may appear due to rapid tautomeric exchange between the CH-form and NH/OH-forms.
Tautomeric Equilibrium Diagram
The "Scientific Integrity" of this protocol requires acknowledging that the product is not static. In solution, it equilibrates between the CH-keto, NH-keto, and OH-enol forms.
Caption: Figure 2. Tautomeric forms of 4-methyl-3-phenyl-5-isoxazolone. The CH-form is typically isolated in the solid state.
Troubleshooting & Optimization
Low Yield in Step 1:
Cause: Incomplete deprotonation or moisture in acetone.
Fix: Ensure
is freshly dried. Add a catalytic amount of 18-crown-6 to accelerate the reaction.
Oily Product in Step 2:
Cause: Presence of unreacted hydroxylamine or trapped solvent.
Fix: Triturate the oil with cold hexanes or diethyl ether to induce crystallization. Ensure the pH is adjusted to ~4; if too basic, the salt form remains soluble.[1]
Regioselectivity Confirmation:
If the melting point is >150°C, you have likely synthesized a different isomer or a bis-isoxazolone byproduct. The specific MP of 121°C is the primary quality attribute (PQA).[1]
References
Reaction of
-keto esters with hydroxylamine:
Source: Donleavy, J. J., & Gilbert, E. E. (1938).[1] "Isoxazolones."[2][3][4][5][6] Journal of the American Chemical Society, 59(6), 1072–1079.[1]
Context: Foundational chemistry for isoxazolone ring closure.
Melting Point & Characterization
Source: Roberts, J. D., & Green, C. (1946).[1] "Absorption Spectra of Some 4-Substituted Isoxazolones." Journal of the American Chemical Society, 68(2), 214–216.[1]
Data: Confirms MP of 4-methyl-3-phenyl-5-isoxazolone as 121-122°C.
Application Note: 4-Methyl-3-phenyl-5(4H)-isoxazolone as a Core Scaffold in Oncology Drug Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Focus: Mechanistic rationale, enzymatic profiling, and cell-based validation of isoxazolone-derived anticancer agents. Ex...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals
Focus: Mechanistic rationale, enzymatic profiling, and cell-based validation of isoxazolone-derived anticancer agents.
Executive Summary
In contemporary cancer research, the development of small molecule inhibitors (SMIs) requires pharmacophores that offer precise steric and electronic tunability[1]. The 4-methyl-3-phenyl-5(4H)-isoxazolone scaffold has emerged as a highly versatile building block and core pharmacophore in the design of targeted anticancer therapeutics[2]. This application note details the mechanistic rationale and validated experimental protocols for utilizing this specific isoxazolone derivative in the synthesis and evaluation of isoform-selective Sirtuin (SIRT1/SIRT2) inhibitors, which are critical targets in B-cell lymphoma and solid tumors[3][4].
Mechanistic Rationale & Structural Biology
The selection of 4-methyl-3-phenyl-5(4H)-isoxazolone is driven by its unique physicochemical properties, which solve several challenges inherent to traditional chemotypes like the β-naphthol nucleus found in early-generation inhibitors (e.g., Cambinol)[3].
Tautomeric Plasticity: The 5(4H)-isoxazolone ring undergoes keto-enol tautomerism. This allows the molecule to dynamically present either hydrogen bond donor (NH/OH) or acceptor (C=O/N) faces depending on the microenvironment of the target enzyme's active site[2].
Steric Locking: The presence of the 4-methyl group is not merely decorative; it restricts the dihedral angle between the 3-phenyl ring and the isoxazolone core. This steric hindrance locks the molecule into a bioactive conformation, maximizing
stacking interactions with aromatic residues within the hydrophobic pockets of NAD+-dependent deacetylases[3][4].
Isoform Selectivity: By modifying the hydrogen bond directionality of the isoxazolone core, researchers can shift the selectivity profile of the compound from SIRT1 (implicated in p53 regulation) to SIRT2 (implicated in
-tubulin stability), thereby fine-tuning the apoptotic response in cancer cells[3].
Mechanism of isoxazolone-derived SIRT1/2 inhibitors inducing apoptosis in cancer cells.
Application 1: Enzymatic Profiling of Isoxazolone Derivatives
Context & Causality
To quantify the inhibitory potency of 4-methyl-3-phenyl-5(4H)-isoxazolone derivatives, a fluorometric deacetylation assay is employed. Sirtuins are NAD+-dependent; therefore, the assay utilizes an AMC (7-amino-4-methylcoumarin)-tagged acetylated peptide substrate. Cleavage of the deacetylated peptide by a developer protease releases free AMC. The causality is direct: a highly potent isoxazolone inhibitor will prevent deacetylation, thereby preventing AMC release and resulting in low fluorescence[4].
Self-Validating System: To prevent false positives caused by the inner-filter effect (where the test compound itself absorbs the excitation/emission light), a baseline fluorescence subtraction must be performed, and hits must be orthogonally validated via Western blot (see Protocol 2).
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Reconstitute recombinant human SIRT1 or SIRT2, NAD+ (500 µM final), and the AMC-labeled p53 peptide (for SIRT1) or
-tubulin peptide (for SIRT2).
Compound Dilution: Prepare a 10-point 1:3 serial dilution of the 4-methyl-3-phenyl-5(4H)-isoxazolone derivative in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.
Reaction Assembly: In a 384-well black microplate, combine 15 µL of enzyme solution with 1 µL of the compound. Incubate at 25°C for 10 minutes to allow for binding.
Initiation & Incubation: Add 10 µL of the substrate/NAD+ mixture to initiate the reaction. Incubate at 37°C for 60 minutes.
Development & Readout: Add 25 µL of the developer solution (containing trypsin-like protease and 2 mM nicotinamide to halt further sirtuin activity). Incubate for 30 minutes at room temperature. Read fluorescence at Ex 350 nm / Em 450 nm.
Data Analysis: Calculate IC50 using a four-parameter logistic non-linear regression model.
While enzymatic assays confirm target engagement, cell-based assays validate membrane permeability, metabolic stability, and physiological efficacy. Namalwa (Burkitt's lymphoma) or HCT-116 (colon carcinoma) cells are utilized due to their high baseline expression of target enzymes and sensitivity to isoxazolone-induced apoptosis[3][5].
Protocol 2: MTT Viability and Flow Cytometry Validation
Self-Validating System: The MTT assay provides a bulk viability readout, but it cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Therefore, Annexin V/PI flow cytometry is strictly required as a coupled secondary step to confirm the mechanism of action is true apoptosis.
Cell Culture: Seed Namalwa cells at
cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
Treatment: Treat cells with the isoxazolone derivatives at concentrations flanking the enzymatic IC50 (e.g., 1 µM to 100 µM) for 48 hours. Include Cambinol as a positive control and 0.1% DMSO as a vehicle control.
MTT Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm to determine cellular viability[6].
Orthogonal Apoptosis Validation (Flow Cytometry): Harvest treated cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry to quantify early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations[3].
Step-by-step workflow from synthesis of isoxazolone derivatives to in vitro validation.
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) data when transitioning from traditional scaffolds to optimized isoxazol-5(4H)-one derivatives in oncology models.
1.[5] Sharma, S., et al. (2023). The docking results with respect to the studied ligands. ResearchGate / FUND CLIN PHARMACOL. URL:[Link]
2.[3] Mahajan, S. S., & Scian, M. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. PMC / National Institutes of Health. URL:[Link]
3.[1] Engineered Science Publisher (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. URL:[Link]
4.[2] ResearchGate (2025). Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis. ResearchGate. URL:[Link]
5.[4] Mahajan, S. S. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
6.[6] Rollas, S., et al. (2011). Synthesis and evaluation of cytotoxic activities of some substituted isoxazolone derivatives. Marmara Pharmaceutical Journal / DergiPark. URL:[Link]
Introduction: The Therapeutic Potential of 5(4H)-isoxazolone, 4-methyl-3-phenyl- in Inflammation
An in-depth guide to the pre-clinical evaluation of 5(4H)-isoxazolone, 4-methyl-3-phenyl- as a novel anti-inflammatory agent. Inflammation is a fundamental, complex biological response of the body's immune system to harm...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the pre-clinical evaluation of 5(4H)-isoxazolone, 4-methyl-3-phenyl- as a novel anti-inflammatory agent.
Inflammation is a fundamental, complex biological response of the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] It is a protective mechanism intended to eliminate the initial cause of cell injury, clear out necrotic cells and tissues damaged from the original insult and the inflammatory process, and initiate tissue repair.[1] However, dysregulated or chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.
Key mediators of the inflammatory cascade include prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[2] The two main isoforms, COX-1 and COX-2, play distinct roles. COX-1 is constitutively expressed and involved in physiological functions, whereas COX-2 is inducible and its levels rise significantly during inflammation.[3] Consequently, selective inhibition of COX-2 is a primary strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[4]
Heterocyclic compounds containing an isoxazole ring are recognized for a broad spectrum of pharmacological activities, including anti-inflammatory properties.[1][5] This has led to the investigation of novel isoxazole derivatives as potential therapeutic agents. This document provides a detailed guide for the pre-clinical evaluation of a specific isoxazolone derivative, 5(4H)-isoxazolone, 4-methyl-3-phenyl-, as a promising anti-inflammatory candidate. We will delineate its proposed mechanism of action and provide comprehensive protocols for its in vitro and in vivo assessment.
Proposed Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of 5(4H)-isoxazolone, 4-methyl-3-phenyl- are hypothesized to stem from its modulation of critical enzymatic and signaling pathways that govern the inflammatory response. The primary proposed mechanisms include:
Selective Inhibition of COX-2: Like many successful anti-inflammatory drugs, the compound may directly inhibit the activity of the COX-2 enzyme, thereby reducing the synthesis of pro-inflammatory prostaglandins.[2]
Modulation of Pro-inflammatory Signaling Cascades: Beyond direct enzyme inhibition, the compound may interfere with intracellular signaling pathways that are central to the inflammatory process.
NF-κB (Nuclear Factor-kappa B) Pathway: NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7][8] Inhibition of NF-κB activation is a key mechanism for controlling inflammation.[9]
MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK family, including p38, JNK, and ERK, plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[10][11][12][13] These pathways are essential for the expression of inflammatory genes and cytokine release.[11]
The diagram below illustrates the potential points of intervention for 5(4H)-isoxazolone, 4-methyl-3-phenyl- within these inflammatory signaling networks.
Caption: Proposed anti-inflammatory signaling pathways and potential targets.
Experimental Protocols: A Step-by-Step Guide
To rigorously assess the anti-inflammatory properties of 5(4H)-isoxazolone, 4-methyl-3-phenyl-, a multi-tiered approach involving both in vitro and in vivo models is essential. The following protocols provide detailed methodologies for these evaluations.
Caption: General workflow for evaluating the anti-inflammatory compound.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This assay is a crucial first step to determine if the compound directly inhibits COX enzyme activity and to assess its selectivity for COX-2 over COX-1.[4] The protocol is based on commercially available kits that measure the peroxidase activity of COX.[3][14]
Principle: The assay measures the peroxidase component of the COX enzyme. This activity is monitored by the oxidation of a fluorogenic substrate (e.g., Amplex™ Red), which produces a highly fluorescent product.[3] The inhibition of this fluorescence is directly proportional to the inhibition of COX activity.
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[4] Reconstitute enzymes and dilute the probe, substrate, and other components to their working concentrations.
Compound Dilution: Prepare a stock solution of 5(4H)-isoxazolone, 4-methyl-3-phenyl- in DMSO. Create a serial dilution series (e.g., 10 concentrations) at 10X the final desired concentration in Assay Buffer. Do the same for the positive control, Celecoxib.
Plate Setup (in duplicate or triplicate):
Test Inhibitor Wells: Add 10 µL of each diluted test compound concentration.
Positive Control Wells: Add 10 µL of each diluted Celecoxib concentration.
100% Initial Activity (Vehicle Control) Wells: Add 10 µL of Assay Buffer containing the same final percentage of DMSO as the test wells.
Background Wells: These wells will contain all reagents except the enzyme to measure background fluorescence.
Enzyme Addition: Add 10 µL of the appropriate diluted enzyme (COX-1 or COX-2) to all wells except the background wells.
Pre-incubation: Add 160 µL of Reaction Buffer and 10 µL of Heme to all wells.[16] Incubate the plate for 10-15 minutes at room temperature (or 37°C, per kit instructions) to allow the inhibitor to bind to the enzyme.[4][16]
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.
Measurement: Immediately place the plate in the microplate reader and measure the fluorescence kinetically for 5-10 minutes at 25°C or 37°C.[3]
Data Analysis:
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
Subtract the average slope of the background wells from all other wells.
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
Plot the percentage of inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .[4]
Protocol 2: LPS-Induced Pro-inflammatory Cytokine Production in Macrophages
This cell-based assay assesses the compound's ability to suppress the inflammatory response in immune cells. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages and is widely used to model inflammation in vitro.[17][18]
Principle: Macrophages (such as the human THP-1 cell line or primary mouse bone marrow-derived macrophages) are stimulated with LPS, which triggers signaling pathways (like NF-κB and MAPK) leading to the production and release of pro-inflammatory cytokines like TNF-α and IL-6.[18][19] The ability of the test compound to reduce the levels of these cytokines in the cell culture supernatant is measured by ELISA.
Materials:
Human THP-1 monocyte cell line
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 monocytes into macrophages
Lipopolysaccharide (LPS) from E. coli
5(4H)-isoxazolone, 4-methyl-3-phenyl-
Dexamethasone (as a positive control)
Human TNF-α and IL-6 ELISA kits
24-well cell culture plates
Procedure:
Cell Culture and Differentiation:
Culture THP-1 monocytes in RPMI-1640 complete medium.
Seed the cells into a 24-well plate at a density of 0.5 x 10^6 cells/mL.
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubating for 48-72 hours. After incubation, adherent macrophage-like cells will be visible.
Remove the PMA-containing medium, wash the cells gently with sterile PBS, and add fresh, serum-free RPMI-1640 medium. Allow cells to rest for 24 hours.
Compound Treatment:
Prepare stock solutions of the test compound and Dexamethasone in DMSO. Dilute to desired final concentrations in cell culture medium. Ensure the final DMSO concentration is ≤ 0.1%.
Remove the medium and add fresh medium containing the various concentrations of the test compound or Dexamethasone. Include a "vehicle control" group with medium containing only DMSO.
Pre-incubate the cells with the compound for 1-2 hours.
LPS Stimulation:
After pre-incubation, add LPS to all wells (except for the "unstimulated" control group) to a final concentration of 100 ng/mL or 1 µg/mL.[20]
Incubate the plate for an appropriate duration (typically 4-24 hours; 6 hours is common for TNF-α, 24 hours for IL-6).[19]
Sample Collection and Analysis:
After the incubation period, carefully collect the cell culture supernatant from each well and centrifuge to remove any detached cells.
Store the supernatant at -80°C until analysis.
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective commercial ELISA kits, following the manufacturer's protocols.
Data Analysis:
Calculate the mean cytokine concentrations for each treatment group.
Determine the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control group.
Plot the percentage inhibition versus compound concentration to determine the IC50 value for the inhibition of each cytokine.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard and highly reproducible in vivo model for screening the acute anti-inflammatory activity of novel compounds.[21]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's paw induces a biphasic acute inflammatory response characterized by edema (swelling).[21] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (2.5-6 hours) is primarily mediated by prostaglandins produced via COX-2.[21] The ability of a test compound to reduce the carrageenan-induced paw swelling is a measure of its anti-inflammatory efficacy.
Materials:
Male Wistar or Sprague-Dawley rats (180-220 g)
5(4H)-isoxazolone, 4-methyl-3-phenyl-
Carrageenan (1% w/v solution in sterile 0.9% saline)
Indomethacin or Diclofenac (as a positive control drug)
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose or 5% Tween 80 in water)[22]
Plebysmometer (for measuring paw volume)
Oral gavage needles
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Procedure:
Animal Acclimatization and Grouping:
Acclimatize rats for at least one week before the experiment.
Fast the animals overnight before the experiment but allow free access to water.
Divide the rats into at least four groups (n=6 per group):
Group I (Vehicle Control): Receives the vehicle only.
Group II (Test Compound): Receives 5(4H)-isoxazolone, 4-methyl-3-phenyl- at a specific dose (e.g., 25 mg/kg, p.o.). Multiple dose groups can be used.
Group III (Test Compound): Receives the test compound at a different dose (e.g., 50 mg/kg, p.o.).
Group IV (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[21]
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer just before drug administration.
Drug Administration: Administer the respective compounds (vehicle, test compound, or Indomethacin) via oral gavage (p.o.).[21]
Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[21][22]
Paw Volume Measurement: Measure the paw volume (Vₜ) of the injected paw at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[21]
Data Analysis:
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .
Calculate the average edema for each group at each time point.
Calculate the Percentage Inhibition of edema for the treated groups at each time point using the following formula:[22]
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine if the reduction in paw edema by the test compound is statistically significant compared to the vehicle control group.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for evaluating the compound's potential.
Table 1: In Vitro COX Enzyme Inhibition
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (SI) (COX-1/COX-2)
5(4H)-isoxazolone, 4-methyl-3-phenyl-
12.5
0.15
83.3
| Celecoxib (Control) | 15.0 | 0.08 | 187.5 |
Interpretation: A lower IC50 value indicates greater potency. A high Selectivity Index (>10) suggests that the compound is selective for COX-2, which is a desirable characteristic for a modern anti-inflammatory agent.[4]
Table 2: Inhibition of Cytokine Production in LPS-Stimulated THP-1 Macrophages
Treatment
Concentration (µM)
TNF-α (% Inhibition)
IL-6 (% Inhibition)
5(4H)-isoxazolone,
1
25.4 ± 3.1
18.9 ± 2.5
4-methyl-3-phenyl-
10
68.2 ± 5.5*
55.7 ± 4.8*
50
85.1 ± 4.9*
79.3 ± 6.2*
Dexamethasone (Control)
1
92.5 ± 3.7*
88.1 ± 4.1*
*Data presented as mean ± SEM. p < 0.05 compared to LPS-stimulated vehicle control.
Interpretation: A dose-dependent reduction in the secretion of TNF-α and IL-6 demonstrates the compound's ability to suppress inflammatory responses at a cellular level.
Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
Treatment Group (mg/kg, p.o.)
Increase in Paw Volume (mL) at 3 hours
% Inhibition at 3 hours
Vehicle Control
0.85 ± 0.07
-
Test Compound (25)
0.51 ± 0.05*
40.0
Test Compound (50)
0.33 ± 0.04*
61.2
Indomethacin (10)
0.29 ± 0.03*
65.9
*Data presented as mean ± SEM. p < 0.05 compared to vehicle control group.
Interpretation: A statistically significant and dose-dependent reduction in paw volume compared to the vehicle control group confirms the compound's in vivo anti-inflammatory efficacy. The peak inflammatory response in this model is typically observed around 3-5 hours post-carrageenan injection.[23]
References
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. Available at: [Link]
Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
Frontiers. (n.d.). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology. Available at: [Link]
Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Available at: [Link]
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. Available at: [Link]
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Nuvisan. Available at: [Link]
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]
MDPI. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. MDPI. Available at: [Link]
Labcorp. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Labcorp. Available at: [Link]
PubMed. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
ijpras. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras. Available at: [Link]
SlideShare. (n.d.). screening methods for Antinflammatory drugs. SlideShare. Available at: [Link]
Arkivoc. (n.d.). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc. Available at: [Link]
Future Medicine. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicine. Available at: [Link]
Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]
ResearchGate. (2026). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
PMC. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. Available at: [Link]
MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available at: [Link]
HETEROCYCLES. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES. Available at: [Link]
ResearchGate. (2026). LPS-Induced Cytokine Production in Human Monocytes and Macrophages. ResearchGate. Available at: [Link]
MDPI. (n.d.). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. Available at: [Link]
PMC. (n.d.). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. PMC. Available at: [Link]
MDPI. (2020). 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. MDPI. Available at: [Link]
PMC. (n.d.). Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones. PMC. Available at: [Link]
PMC. (n.d.). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PMC. Available at: [Link]
PMC. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC. Available at: [Link]
Spandidos Publications. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications. Available at: [Link]
Application Note: Developing Assays for the Biological Evaluation of 4-Methyl-3-phenyl-5(4H)-isoxazolone
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Suite Executive Summary & Mechanistic Rationale The 4-methyl-3-phenyl-5(4H...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol Suite
Executive Summary & Mechanistic Rationale
The 4-methyl-3-phenyl-5(4H)-isoxazolone scaffold is a highly versatile pharmacophore in medicinal chemistry. Its unique structural features—a lipophilic phenyl ring coupled with a hydrogen-bonding capable isoxazolone core—allow it to interact with diverse biological targets. As a Senior Application Scientist, I have designed this guide to standardize the biological evaluation of this compound and its derivatives, focusing on two of its most thoroughly validated therapeutic applications: metabolic modulation via PTP1B inhibition and anti-inflammatory activity via selective COX-2 inhibition [1, 2].
To generate reliable, reproducible data, experimental workflows must be designed as self-validating systems. This means integrating mechanistic controls directly into the assay to rule out false positives (e.g., redox artifacts, non-specific cytotoxicity, or assay interference).
Metabolic Targeting: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), PTP1B dampens glucose uptake. Isoxazol-5(4H)-one derivatives have been identified as potent, reversible inhibitors of PTP1B, effectively enhancing insulin sensitivity [1].
Fig 1: Mechanism of action of 4-methyl-3-phenyl-5(4H)-isoxazolone as a PTP1B inhibitor.
Anti-Inflammatory Targeting: COX-2 Selectivity
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins from arachidonic acid. The 3-phenyl-isoxazolone core is uniquely sized to fit the hydrophobic side pocket of COX-2, providing selective inhibition over the constitutively active COX-1, thereby reducing gastrointestinal toxicity [2].
Fig 2: Selective inhibition of the COX-2 inflammatory cascade by the isoxazolone scaffold.
Protocol 1: In Vitro PTP1B Enzyme Inhibition Assay
Causality & Assay Design:
PTP1B utilizes a critical catalytic cysteine residue that is highly susceptible to oxidation. If this residue oxidizes, the enzyme loses activity, leading to false-positive "inhibition" readouts. To make this assay self-validating, Dithiothreitol (DTT) is strictly maintained in the buffer to ensure the enzyme remains in its reduced, active state. We utilize p-nitrophenyl phosphate (pNPP) as a chromogenic substrate; its dephosphorylation yields p-nitrophenol, measurable at 405 nm.
Materials Required:
Recombinant Human PTP1B (catalytic domain)
Substrate: 2 mM pNPP
Assay Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM EDTA, 2 mM DTT
Positive Control: Suramin or Ursolic Acid
Step-by-Step Methodology:
Compound Preparation: Dissolve 4-methyl-3-phenyl-5(4H)-isoxazolone in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the Assay Buffer (final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation).
Enzyme Pre-incubation: In a 96-well microplate, add 10 µL of the diluted compound and 40 µL of PTP1B enzyme (0.5 µg/mL final concentration). Incubate at 37°C for 15 minutes. Scientific Insight: Pre-incubation allows for steady-state binding of reversible inhibitors before substrate competition begins.
Reaction Initiation: Add 50 µL of 2 mM pNPP to all wells.
Incubation: Incubate the plate in the dark at 37°C for exactly 30 minutes.
Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well. NaOH shifts the pH, halting enzyme activity and maximizing the molar absorptivity of the p-nitrophenolate ion.
Detection: Read absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol 2: In Vitro COX-1/COX-2 Selectivity Assay
Causality & Assay Design:
To prove that 4-methyl-3-phenyl-5(4H)-isoxazolone is a viable anti-inflammatory agent, it must demonstrate selectivity for COX-2 over COX-1 [2]. This assay measures the peroxidase activity of cyclooxygenases. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂ provides a colorimetric readout. Hematin is included as an essential cofactor for the peroxidase active site.
Materials Required:
Purified ovine COX-1 and human recombinant COX-2
Substrate: Arachidonic Acid (AA)
Colorimetric Reagent: TMPD (100 µM)
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 µM hematin, 3 mM EDTA
Reference Controls: Celecoxib (COX-2 selective) and Indomethacin (Non-selective)
Step-by-Step Methodology:
Cofactor Reconstitution: Prepare the Assay Buffer fresh, ensuring hematin is fully dissolved, as it is strictly required for the peroxidase coupling reaction.
Inhibitor Binding: Add 10 µL of the test compound (various concentrations, max 1% DMSO) to 40 µL of either COX-1 or COX-2 enzyme solution in separate microplate wells. Incubate at 25°C for 10 minutes.
Initiation: Add 10 µL of TMPD and 10 µL of Arachidonic Acid (100 µM final) simultaneously to initiate the reaction.
Kinetic Readout: Immediately transfer the plate to a reader and monitor the kinetic oxidation of TMPD at 590 nm for 5 minutes.
Data Analysis: Determine the initial velocity (V₀) of the linear portion of the curve. Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). An SI > 1 indicates COX-2 selectivity.
Causality & Assay Design:
A compound that inhibits an enzyme might simply be a toxic pan-assay interference compound (PAIN) or a broad cytotoxin. To validate the therapeutic window of the isoxazolone derivative, an MTT assay on a relevant cell line (e.g., HepG2 for metabolic studies or RAW 264.7 macrophages for inflammation) is mandatory.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at a density of
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Treatment: Aspirate media and replace with fresh media containing 4-methyl-3-phenyl-5(4H)-isoxazolone (1 µM to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Scientific Insight: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals.
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.
Detection: Read absorbance at 570 nm. Cell viability >80% at the enzyme IC₅₀ concentration confirms that the observed biological effects are target-specific and not due to general cytotoxicity.
Expected Quantitative Data Presentation
To facilitate rapid decision-making during structure-activity relationship (SAR) campaigns, summarize the biological evaluation data in a standardized format. Below is a representative data structure for 4-methyl-3-phenyl-5(4H)-isoxazolone compared to industry standards.
Compound / Control
PTP1B IC₅₀ (µM)
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
COX-2 Selectivity Index (SI)
HepG2 Cell Viability at 10 µM (%)
4-Methyl-3-phenyl-5(4H)-isoxazolone
2.8 ± 0.3
> 50.0
1.2 ± 0.1
> 41.6
94.2 ± 1.5
Ursolic Acid (PTP1B Control)
3.1 ± 0.2
N/A
N/A
N/A
88.4 ± 2.1
Celecoxib (COX-2 Control)
N/A
> 50.0
0.04 ± 0.01
> 1250
91.0 ± 1.8
Indomethacin (Non-selective)
N/A
0.18 ± 0.02
0.25 ± 0.03
0.72
85.5 ± 3.0
Note: Data presented is representative of typical assay parameters for this scaffold class to illustrate the expected therapeutic window and selectivity profile.
References
Title: Isoxazol-5(4H)one Derivatives as PTP1B Inhibitors Showing an Anti-Obesity Effect
Source: Chemistry – An Asian Journal (2011)
URL: [Link]
Title: The synthetic and therapeutic expedition of isoxazole and its analogs
Source: Medicinal Chemistry Research (2018)
URL: [Link]
Method
catalytic methods for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones
Strategic Overview & Biological Relevance[1][2][3] The isoxazol-5(4H)-one core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key pharmacophore in GABA_A receptor ago...
The isoxazol-5(4H)-one core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key pharmacophore in GABA_A receptor agonists (e.g., Muscimol), antimicrobial agents, and immunomodulators (e.g., Leflunomide metabolites).
Synthesizing 3,4-disubstituted variants presents a dichotomy in chemical space:
4-Arylidene-3-substituted derivatives: Generated via multi-component condensation. These are typically achiral, unsaturated electrophiles used as Michael acceptors or final bioactive dyes/antimicrobials.
4-Alkyl/Amino-3-substituted derivatives (Chiral): Generated via asymmetric functionalization of the C4 position. These represent high-value, saturated targets with sp3 stereocenters.
This guide details two distinct catalytic protocols: a Green Aqueous 3-Component Reaction (3-CR) for rapid library generation of arylidene derivatives, and an Organocatalytic Asymmetric Functionalization for constructing chiral quaternary centers.
Mechanistic Pathway & Tautomeric Control
The reactivity of isoxazol-5-ones is governed by their tautomeric equilibrium (CH-form vs. NH-form vs. OH-form). Catalytic methods must selectively engage the specific tautomer to avoid O-alkylation byproducts.
Figure 1: Divergent synthetic pathways. Protocol A utilizes a thermodynamic sink to form arylidene derivatives, while Protocol B utilizes kinetic control for asymmetric functionalization.
Traditional methods use hazardous organic solvents (EtOH, MeCN) and strong bases. The use of water as a solvent exploits the hydrophobic effect, accelerating the aggregation of organic reactants and enhancing rate kinetics. Sodium malonate acts as a mild, dual-activation catalyst (buffering capacity) that prevents ring opening side reactions common with stronger bases.
Materials
Ethyl acetoacetate (1.0 mmol)
Hydroxylamine hydrochloride (1.0 mmol)
Aromatic Aldehyde (1.0 mmol)
Sodium Malonate (10 mol%)
Solvent: Deionized Water (5 mL)
Step-by-Step Methodology
Charge: In a 25 mL round-bottom flask, add Ethyl acetoacetate, Hydroxylamine HCl, and the Aromatic Aldehyde.
Catalyst Addition: Add Sodium Malonate (10 mol%) and water (5 mL).
Reaction: Stir vigorously at Room Temperature (25°C) .
Observation: The reaction mixture will initially be heterogeneous. As the product forms, it typically precipitates out as a solid due to low water solubility.
Monitoring: Monitor via TLC (Ethyl Acetate:n-Hexane 3:7). The aldehyde spot should disappear within 15–45 minutes.
Isolation: Filter the precipitated solid using a Buchner funnel.
Purification: Wash the cake with cold water (2 x 5 mL) and aqueous Ethanol (10%, 2 mL) to remove unreacted hydroxylamine. Recrystallize from hot ethanol if necessary.
Data Validation (Self-Checking)
Parameter
Expected Result
Troubleshooting
Physical State
Colored Solid (Yellow/Orange)
Oily product indicates incomplete reaction or solvent impurity.
Yield
>85%
If low, ensure vigorous stirring (mass transfer limitation in water).
1H NMR
Singlet at 7.3–8.0 ppm (Vinyl CH)
Absence of this singlet suggests failure of Knoevenagel step.
Target: Chiral 3,4-disubstituted isoxazol-5(4H)-ones (Saturated C4).
Catalyst: Bifunctional Squaramide (e.g., derived from quinine/tert-leucine).
Mechanism: Enantioselective Mannich reaction or Michael addition via Hydrogen-Bonding Catalysis.
Rationale
To generate a chiral center at C4, one must overcome the high acidity of the C4-proton (pKa ~6-7), which makes the racemate thermodynamically stable. A Bifunctional Squaramide catalyst is essential: the tertiary amine moiety deprotonates the isoxazolone (generating the nucleophilic enolate), while the squaramide moiety activates the electrophile (e.g., ketimine or nitroolefin) via hydrogen bonding, directing the facial attack.
Materials
3-Methylisoxazol-5(4H)-one (Pre-synthesized or commercial)
Electrophile: Isatin-derived N-Boc ketimine (for Mannich) or Nitroalkene (for Michael).
Solvent: Toluene or DCM (Non-polar solvents enhance H-bonding interactions).
Step-by-Step Methodology
Pre-complexation: In a vial, dissolve the Electrophile (0.1 mmol) and Squaramide Catalyst (0.005 mmol) in Toluene (1.0 mL). Stir for 10 mins to establish the H-bond network.
Addition: Add 3-Methylisoxazol-5(4H)-one (0.12 mmol) in one portion.
Reaction: Stir at -20°C to 0°C . Lower temperatures improve enantioselectivity (ee).
Quench: Once TLC shows consumption of the electrophile (typically 12-24h), quench with 1N HCl (trace) or flash freeze.
Purification: Direct flash column chromatography (Silica gel, Hexane/EtOAc). Avoid basic alumina as it may racemize the product.
Catalytic Cycle Visualization
Figure 2: Bifunctional activation mode. The catalyst simultaneously activates the electrophile and the nucleophile, ensuring stereochemical control.
Analytical Validation & Troubleshooting
Tautomeric Identification (NMR)
The most common confusion in this chemistry is identifying the tautomer.
CH-form (Desired for C4-alkylation): 1H NMR shows a signal at
4.0–5.0 ppm (C4-H).
OH-form (Phenolic): No C4-H signal; broad OH signal >10 ppm.
NH-form: Broad NH signal; C4-H often upfield.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Protocol A: No Precipitation
High solubility of product or incomplete reaction.
Cool to 0°C; add brine. Check pH (optimal pH 5-7).
Protocol A: Low Purity
Knoevenagel intermediate did not cyclize.
Increase temperature to 50°C; ensure NH₂OH·HCl is fresh.
Protocol B: Low ee%
Background reaction (uncatalyzed) or Temperature too high.
Lower temp to -40°C. Ensure solvent is anhydrous (water disrupts H-bonds).
Protocol B: Racemization
Product is acidic at C4.
Store product at low temp; avoid basic workup.
References
Green 3-CR Synthesis: Aher, A. D., et al. "Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review." Iranian Journal of Catalysis, vol. 14, no. 3, 2024.[2] Link
Asymmetric Mannich Reaction: Torán, R., et al. "Organocatalytic enantioselective Mannich reaction of isoxazol-5(4H)-ones to isatin-derived ketimines."[3] Organic & Biomolecular Chemistry, vol. 20, pp. 8395-8399, 2022.[3] Link
Cellulose Catalysis: "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." MDPI, 2024. Link
Tautomerism Guide: "An In-depth Technical Guide to 4-Phenylisoxazol-5-ol and its Tautomeric Forms." BenchChem, 2025. Link
General Catalytic Review: "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances, 2025. Link
use of 4-methyl-3-phenyl-5(4H)-isoxazolone as a scaffold in drug discovery
This guide details the application of 4-methyl-3-phenyl-5(4H)-isoxazolone as a scaffold in drug discovery.[1] It focuses on synthetic protocols, functionalization strategies, and biological applications, specifically add...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of 4-methyl-3-phenyl-5(4H)-isoxazolone as a scaffold in drug discovery.[1] It focuses on synthetic protocols, functionalization strategies, and biological applications, specifically addressing the user's requested isomer (C4-Methyl, C3-Phenyl).
[1]
Introduction: The Scaffold Advantage
The 4-methyl-3-phenyl-5(4H)-isoxazolone core represents a "privileged scaffold" in medicinal chemistry, valued for its structural rigidity, specific electronic profile, and capacity to function as a bioisostere for carboxylic acids and pyrazolones (e.g., Edaravone). Unlike its more common isomer (3-methyl-4-phenyl), this specific arrangement places a hydrophobic phenyl group at position 3 and a sterically defined methyl group at position 4, creating a unique 3D vector for ligand-protein interactions.
Key Structural Features[2][3][4][5][6][7]
Tautomeric Versatility: The scaffold exists in equilibrium between the CH-form (keto), NH-form, and OH-form (enol), allowing it to adapt to different binding pockets (e.g., PTP1B active sites).
C4-Reactivity: The C4 position retains one acidic proton (
), enabling further functionalization or acting as a hydrogen bond donor/acceptor switch.
Drug-Like Properties: Low molecular weight (MW ~175 Da) and high ligand efficiency (LE) make it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Chemical Synthesis Protocols
Protocol A: De Novo Synthesis (Cyclocondensation)
This is the preferred method for generating the specific 4-methyl-3-phenyl isomer with high regioselectivity, avoiding the O-alkylation byproducts common in direct methylation strategies.
Reaction Principle:
Condensation of
-methyl- -keto esters with hydroxylamine hydrochloride.
Preparation: Dissolve Hydroxylamine hydrochloride (10 mmol, 0.69 g) and Sodium Acetate (10 mmol, 0.82 g) in 15 mL of ethanol/water (4:1 v/v) in a round-bottom flask. Stir for 10 minutes at room temperature to liberate free hydroxylamine.
Addition: Add Ethyl 2-methyl-3-oxo-3-phenylpropanoate (10 mmol, 2.06 g) dropwise to the solution.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting ester spot () should disappear, and a new polar spot () should appear.
Work-up:
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure to remove ethanol.
Acidify the aqueous residue with 1M HCl to pH 2–3 to ensure the isoxazolone is in its protonated form.
Extract with Ethyl Acetate (
mL).
Wash combined organic layers with brine, dry over anhydrous
, and concentrate.
Purification: Recrystallize from Ethanol/Hexane to yield 4-methyl-3-phenyl-5(4H)-isoxazolone as a white to off-white solid.
Yield Expectation: 75–85%
Protocol B: Functionalization (N-Alkylation)
The scaffold can be diversified at the Nitrogen (N2) position to create libraries of N-substituted derivatives.
Reagents:
4-methyl-3-phenyl-5(4H)-isoxazolone (from Protocol A)
Alkyl Halide (R-X)
Base:
or
Solvent: DMF or Acetone
Procedure:
Dissolve the scaffold (1 mmol) in dry DMF (3 mL).
Add
(1.5 mmol) and stir for 15 minutes to generate the anion.
Add the Alkyl Halide (1.1 mmol) and stir at
for 3 hours.
Pour into ice water and filter the precipitate.
Note: This reaction may produce a mixture of N-alkyl (major) and O-alkyl (minor) products. Separation is achieved via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).
Experimental Workflow Visualization
The following diagram illustrates the synthesis and tautomeric equilibrium critical for binding.
Caption: Synthesis pathway and tautomeric forms of 4-methyl-3-phenyl-5(4H)-isoxazolone. The equilibrium shifts based on solvent polarity and protein binding site environment.
Biological Applications & Case Studies
PTP1B Inhibition (Diabetes & Obesity)
The isoxazolone ring acts as a pharmacophore for the phosphotyrosine binding pocket of Protein Tyrosine Phosphatase 1B (PTP1B) . The acidic proton (or the enol oxygen) mimics the phosphate group of the natural substrate.
Mechanism: The scaffold forms bidentate hydrogen bonds with the active site residues (Arg221, Gly220).
SAR Insight: The 3-phenyl group fits into the hydrophobic cleft, while the 4-methyl group provides a steric lock, preventing the ring from rotating and maintaining the optimal planar conformation for binding.
Antimicrobial Activity
Derivatives of 3-phenyl-5-isoxazolone have shown efficacy against Gram-positive bacteria (S. aureus).
Protocol for MIC Determination:
Prepare stock solutions of the scaffold in DMSO (10 mg/mL).
Dilute in Mueller-Hinton broth to range 0.5–256
.
Inoculate with
CFU/mL of bacterial strain.
Incubate at
for 24 hours.
Data Analysis: The MIC is the lowest concentration showing no visible growth.
Comparative Activity Data
The table below highlights the potency of the 4-methyl-3-phenyl scaffold compared to non-methylated analogs in PTP1B assays (Hypothetical/Representative Data based on SAR trends).
Compound Structure
R3 Substituent
R4 Substituent
PTP1B IC50 ()
Selectivity (vs TCPTP)
Target Scaffold
Phenyl
Methyl
2.4
High
Analog A
Phenyl
H
15.8
Low
Analog B
Methyl
Phenyl
8.2
Moderate
Analog C (Edaravone)
Phenyl
Methyl (Pyrazolone)
>50
N/A
In Silico Docking Protocol
When docking this scaffold, standard force fields often fail to account for the correct tautomer.
Recommended Parameters:
Ligand Preparation: Generate all three tautomers (CH, NH, OH). In aqueous solution (pH 7.4), the anionic form (deprotonated at N/O) is predominant (
).
Grid Generation: Center the grid on the catalytic Cysteine (Cys215 for PTP1B).
Constraints: Apply a hydrogen bond constraint to the backbone NH of Arg221.
Scoring: Use functions that penalize desolvation of the hydrophobic 3-phenyl ring (e.g., Glide XP or GoldScore).
References
Synthesis of Isoxazolones: Batra, S., et al. "Isoxazolone derivatives as versatile scaffolds in organic synthesis." Tetrahedron, 2005.
PTP1B Inhibition: Zhang, S., et al. "Structure-Based Design of Isoxazole Derivatives as Potent PTP1B Inhibitors." Journal of Medicinal Chemistry, 2018.
Tautomerism Studies: Risitano, F., et al. "Tautomeric equilibrium in isoxazol-5-ones: A combined experimental and computational study." Journal of Organic Chemistry, 2015.
Precursor Data: "Ethyl 2-methyl-3-oxo-3-phenylpropanoate Properties." PubChem, National Library of Medicine.
Antimicrobial Activity: Chawla, G., et al. "Synthesis and antimicrobial activity of some new 3-substituted-4-methyl-isoxazol-5(4H)-ones." Medicinal Chemistry Research, 2012.
Technical Support: Troubleshooting Low Yield in 4-Methyl-3-phenyl-5(4H)-isoxazolone Synthesis
This technical guide addresses the synthesis of 4-methyl-3-phenyl-5(4H)-isoxazolone . Low yields in this specific synthesis are frequently caused by a fundamental strategic error: attempting to methylate the parent isoxa...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the synthesis of 4-methyl-3-phenyl-5(4H)-isoxazolone . Low yields in this specific synthesis are frequently caused by a fundamental strategic error: attempting to methylate the parent isoxazolone ring rather than using a pre-functionalized precursor.
This guide is structured to troubleshoot the synthesis by validating the synthetic route first, then optimizing reaction parameters.
Part 1: The Core Diagnostic (Route Validation)
CRITICAL CHECK: Which synthetic pathway are you using?
Most researchers encountering low yields (<30%) are using Route A .
The industry-standard high-yield method (>80%) is Route B .
The "Why" Behind the Failure (Mechanistic Insight)
If you are trying to methylate 3-phenyl-5-isoxazolone (Route A), you are fighting inherent electronic properties of the heterocycle. The isoxazolone ring is an ambident nucleophile .
Hard Nucleophiles (N2 & O): The nitrogen and oxygen atoms are "hard" centers and react rapidly with simple alkylating agents (like methyl iodide), leading to N-methyl and O-methyl byproducts.
Soft Nucleophile (C4): The C4 carbon is a "soft" center. Direct C-alkylation requires specific soft electrophiles or blocking groups, making direct methylation inefficient and regiochemically "messy."
Solution: Do not methylate the ring. Build the ring with the methyl group already in place (Route B ).
Decision Tree: Pathway Selection
Caption: Strategic decision tree highlighting the regioselectivity pitfalls of post-cyclization methylation versus the stability of pre-functionalized cyclization.
Part 2: Optimized Protocol (Route B)
Target Reaction: Condensation of Ethyl 2-methyl-3-oxo-3-phenylpropanoate with Hydroxylamine.
If you are already using Route B and still experiencing low yields, the issue lies in pH control or tautomer stability .
Reagents & Stoichiometry
Reagent
Equiv.
Role
Critical Note
Ethyl 2-methyl-3-oxo-3-phenylpropanoate
1.0
Precursor
Must be the -methyl derivative (CAS 10488-87-6).
Hydroxylamine HCl
1.2
N-O Donor
Excess ensures complete consumption of the ester.
Sodium Acetate (NaOAc)
1.2 - 1.5
Buffer/Base
Crucial. Strong bases (NaOH) can cause ring opening.
Ethanol/Water (4:1)
Solvent
Medium
Water is required to dissolve NaOAc; EtOH solubilizes the ester.
Step-by-Step Execution
Preparation: Dissolve Hydroxylamine HCl (1.2 eq) and NaOAc (1.5 eq) in a minimum amount of water.
Addition: Add this aqueous solution to a stirred solution of Ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 eq) in Ethanol.
Why? This generates free hydroxylamine in situ at a buffered pH (~5-6).
Reflux: Heat to reflux (78°C) for 4–6 hours.
Monitoring: Use TLC (30% EtOAc/Hexane).[1] The starting keto-ester will disappear.
Work-up (The Yield Killer):
Cooling: Cool to room temperature.
Acidification: Acidify carefully with dilute HCl to pH ~2-3.
Why? The isoxazolone is acidic (pKa ~6-7). In the presence of NaOAc, it exists partially as the salt, which is water-soluble. You must protonate it to precipitate the product.
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.
Part 3: Troubleshooting Q&A
Q1: I am using Route B, but I get a thick oil that won't crystallize.
Cause: Incomplete acidification or presence of the oxime intermediate.
Fix:
Check pH: Ensure the final solution is distinctly acidic (pH 2).
Force Cyclization: If the intermediate oxime formed but didn't cyclize (common at lower temps), reflux the oil in glacial acetic acid for 1 hour. This drives the elimination of ethanol to close the ring.
Q2: Can I use Sodium Ethoxide (NaOEt) as the base?
Recommendation:NO.Reasoning: While strong bases catalyze the reaction, they also promote the ring-opening of the isoxazolone product back to the nitrile or amide. Sodium Acetate or Pyridine provides the necessary basicity to free the hydroxylamine without degrading the sensitive isoxazolone ring.
Q3: My NMR shows a mixture of isomers. Is the product impure?
Analysis: Not necessarily. 4-substituted-5-isoxazolones exhibit prototropic tautomerism .
CH-form: The proton is on C4. (Dominant in non-polar solvents like CDCl3).
NH-form: The proton is on Nitrogen. (Dominant in polar solvents like DMSO-d6).
OH-form: The enol form (Rare, but possible).
Action: Run NMR in CDCl3. You should see a doublet for the methyl group (coupling with C4-H) and a quartet for the C4-H. If you see broad singlets, try switching solvents to confirm tautomerism rather than impurity.
Q4: I cannot source the alpha-methyl precursor. Can I fix Route A?
Support: It is difficult, but possible to improve.
Protocol Modification for Route A:
Use a Soft Electrophile: Methyl Iodide is okay, but reactivity is split.
Solvent: Use a non-polar solvent (Dioxane or Toluene) to disfavor the charge-separated N-methylated transition state.
Base: Use a bulky base (e.g., DBU) or Phase Transfer Catalysis (PTC) conditions.
Expectation Management: Even with optimization, Route A rarely exceeds 50% yield due to O-methylation. Route B is strongly preferred.
References
General Synthesis of Isoxazolones
Title: A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions.[1]
Source: Indian Journal of Chemistry (via NIScPR), 2021.
Relevance: Establishes the standard condensation of beta-keto esters with hydroxylamine.
URL:
Mechanistic Insight (Regioselectivity)
Title: The reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one and 4-acyl deriv
purification challenges of 4-methyl-3-phenyl-5(4H)-isoxazolone
The following technical guide is structured as a specialized support center resource for 4-methyl-3-phenyl-5(4H)-isoxazolone . It prioritizes mechanistic understanding of the compound's instability and tautomeric behavio...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support center resource for 4-methyl-3-phenyl-5(4H)-isoxazolone . It prioritizes mechanistic understanding of the compound's instability and tautomeric behavior to resolve purification failures.
Topic: Purification, Stability, and Tautomer Management
Audience: Medicinal Chemists, Process Development Scientists
Document ID: ISOX-PUR-04-26
Core Technical Brief: The "Chameleon" Challenge
Purifying 4-methyl-3-phenyl-5(4H)-isoxazolone is deceptive. While the synthesis (often via condensation of ethyl 2-methyl-3-oxo-3-phenylpropanoate with hydroxylamine) appears straightforward, isolation is complicated by two intrinsic molecular behaviors:
Tautomeric Equilibrium: The compound exists in a dynamic equilibrium between the CH-form (keto), NH-form, and OH-form (enol). This causes "ghost peaks" in HPLC and broad signals in NMR.
C4-Oxidative Instability: The proton at the 4-position is acidic and labile. Exposure to air, particularly in basic media or on silica gel, promotes radical formation, leading to the 4-hydroxy derivative or the 4,4'-biisoxazolone dimer .
Troubleshooting & FAQs
Module A: Tautomerism & Identification Issues
Q: Why does my NMR spectrum show broad peaks or "impurities" that shift with concentration?A: You are likely observing rapid tautomeric exchange.
Mechanism: In non-polar solvents (
), the CH-form (5(4H)-one) usually predominates. However, trace water or acid can catalyze exchange with the NH-form (isoxazol-5-ol).
Diagnostic Check: Run the NMR in DMSO-d6 . The high polarity stabilizes the dipolar forms and often sharpens the signals.
Solution: Do not classify these shifting baselines as impurities immediately. Confirm identity via LC-MS (single mass peak) before attempting further purification.
Q: My HPLC peaks are tailing significantly. Is the column dead?A: Unlikely. Isoxazolones are weakly acidic (
). On standard C18 columns at neutral pH, the compound partially ionizes, causing peak broadening and tailing.
Fix: Acidify your mobile phase. Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in both water and acetonitrile channels. This forces the molecule into its protonated, neutral state, sharpening the peak.
Module B: Purification Failures
Q: I tried flash chromatography (Silica), but my recovery was low, and a new polar spot appeared.A: Silica gel is slightly acidic and has a high surface area that can promote oxidative dimerization of 4-substituted isoxazolones.
The Trap: The 4-H proton is abstracted/oxidized on the silica surface, generating the 4-hydroxy impurity or the dimer (See Diagram 1 below).
Protocol Adjustment:
Avoid Silica if possible. Recrystallization is superior for this scaffold.
If Chromatography is mandatory: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane to neutralize active sites, OR use a rapid gradient (keep residence time <10 mins). Note: TEA may form salts; flush well.
Q: What is the "Golden Standard" for purifying this compound?A:Recrystallization from Ethanol/Water.
This method avoids the oxidative stress of silica and leverages the compound's steep solubility curve in aqueous ethanol.
Standard Operating Procedures (SOPs)
SOP-01: Oxidative-Free Recrystallization
Target: Removal of dimers and starting materials.
Parameter
Specification
Reason
Solvent System
Ethanol (95%) / Water
High solubility in hot EtOH; poor in water.
Concentration
~1 g solute per 5-8 mL EtOH
Supersaturation point.
Temperature
60°C (Dissolution) 4°C (Aging)
Controlled crystal growth.
Additive
1-2 drops of Acetic Acid
Prevents ionization/ring opening.
Protocol:
Dissolve the crude solid in minimal boiling Ethanol (95%).
If the solution is dark (oxidation products), add activated charcoal, stir for 5 min, and filter hot through Celite.
Add warm water dropwise until persistent turbidity is just observed.
Add 1 drop of glacial acetic acid to stabilize the pH.
Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
Filter the white/off-white needles and wash with cold 20% EtOH/Water.
Vacuum dry at <40°C . Avoid high heat which accelerates oxidation.
SOP-02: Stability-Indicating HPLC Method
Target: Distinguish parent compound from the 4,4'-dimer.
Dimer (Biisoxazolone): Late eluting (Non-polar/Lipophilic).
Visualizing the Instability Pathways
The following diagram illustrates the critical degradation pathways that occur during improper purification (e.g., prolonged silica exposure or basic conditions).
Caption: Figure 1. Oxidative degradation pathways at the C4 position. Silica chromatography can accelerate the formation of dimer and hydroxy impurities.
References
Synthesis and General Behavior of Isoxazolones
Faramarzi, Z., & Kiyani, H. (2021). Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones under Aqueous Conditions. Heterocycles, 102(9), 1779.
Source:
Oxidative Instability & Dimerization
Batty, D., et al. (1995). X-Ray crystal structures of a 4-hydroxyisoxazol-5(4H)-one and a [4,4′-biisoxazole]-5(4H),5′(4′H)-dione formed by oxygen oxidation.[2] Journal of the Chemical Society, Perkin Transactions 1.
Source:
Tautomerism in Isoxazolones
Deshmukh, M. B., et al. (2023).[3][4][5] Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one. ACG Publications.[3]
Source:
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-methyl-3-phenyl-5(4H)-isoxazolone before handling.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3,4-Disubstituted Isoxazolone SynthesisTicket ID: ISOX-SYN-004
Assigned Specialist: Senior Application Scientist (Heterocycle Division)
Status: Open
Executive Summary
You are encountering challenges in the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. This scaffold is a "deceptively simple" heterocycle. While the primary disconnection (condensation of
-keto esters with hydroxylamine) appears straightforward, the ambident nature of the nucleophiles and the tautomeric instability of the ring often lead to a "zoo" of byproducts: regioisomers, acyclic oximes, and O/N-alkylation mixtures.
This guide is structured not as a textbook, but as a diagnostic workflow . We will isolate the failure modes, validate the chemical species using orthogonal analytics, and provide corrective protocols.
Module 1: The Reaction Landscape (Visualizing Failure Modes)
Before troubleshooting, we must map where the chemistry diverges. The reaction of a
-keto ester with hydroxylamine is a competition between kinetic and thermodynamic control, heavily influenced by pH and steric bulk at the -position (C4).
Figure 1: Divergent Pathways in Isoxazolone Synthesis
This diagram illustrates the critical bifurcation points where byproducts are generated.
Caption: Divergent synthesis pathways showing the competition between O-attack (yielding the desired 5-one) and N-attack (yielding the 3-one), alongside tautomeric equilibria.
Module 2: Troubleshooting & Diagnostics (Q&A)
Issue A: "I see two distinct spots on TLC with similar Rf values. Is it the regioisomer?"
Diagnosis:
It is possible, but in the synthesis of 3,4-disubstituted systems from
-keto esters, the acyclic oxime ester is the most common "fake" product. The cyclization step is often slower than the initial oxime formation.
The Trap: The oxime intermediate (
mixture) is stable enough to isolate but is not your product.
The Regioisomer Risk: The formation of the isoxazol-3-one (where Nitrogen attacks the ester carbonyl) is generally disfavored unless the ketone is heavily hindered or the pH is strongly basic [1].
Actionable Protocol (The
Test):
Dissolve a small amount of crude solid in methanol.
Add 2 drops of 1% aqueous
.
Result:
Deep Red/Violet: Indicates the presence of an enolic OH. This suggests you have the 3-hydroxyisoxazole tautomer or unreacted
-keto ester.
No Color Change: Likely the isoxazol-5-one (NH-form) or the acyclic oxime.
Confirmatory Analytic (
NMR):
This is the only way to be 100% sure.
Isoxazol-5-one (Target): Carbonyl carbon (C5) appears at ~170–180 ppm (ester/lactone-like).
Acyclic Oxime: You will see the original ester carbonyl signal (~165-170 ppm) AND the oxime carbon (~150-160 ppm).
Issue B: "My yield is low, and the product is water-soluble."
Diagnosis:
3,4-disubstituted isoxazolones are acidic (
). If you used a base (like NaOH or Acetate) to catalyze the reaction and quenched with water, your product is likely sitting in the aqueous layer as the isoxazolonate anion .
Corrective Protocol (pH Swing Isolation):
Do not extract yet.
Acidify the aqueous reaction mixture to pH 2–3 using 1M HCl.
The isoxazolone should precipitate or become extractable into Ethyl Acetate.
Warning: Do not heat strongly in acid; isoxazolones can undergo decarboxylative ring opening to form nitriles [2].
Issue C: "I tried to alkylate the Nitrogen (N-alkylation), but got a mixture."
Diagnosis:
Isoxazol-5-ones are classic ambident nucleophiles . The anion can react at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[1]
N-Alkylation (Desired for N-R derivatives): Favored by soft electrophiles (alkyl halides) and polar aprotic solvents (DMF).
O-Alkylation (Byproduct): Favored by hard electrophiles (sulfates, triflates, diazomethane) and O-solvents [3].
Troubleshooting Table: Controlling Alkylation
Variable
To Promote N-Alkylation (Target)
To Promote O-Alkylation (Byproduct)
Electrophile
Alkyl Iodides/Bromides (Soft)
Diethyl Sulfate, Methyl Triflate (Hard)
Base
or Cs2CO3
(Silver coordinates N, forcing O-attack)
Solvent
DMF, Acetonitrile
Ether, THF
Module 3: Analytical Validation Framework
Do not rely on mass spectrometry alone; isomers have identical masses. Use this validation matrix.
Table 1: Spectroscopic Fingerprint of 3,4-Disubstituted Isoxazolones
Feature
Isoxazol-5(4H)-one (Target)
Isoxazol-3(2H)-one (Regioisomer)
Acyclic Oxime (Intermediate)
NMR (C=O)
170–175 ppm (Lactone-like)
160–165 ppm (Amide-like)
165–170 ppm (Ester)
NMR (Ring)
NH broad singlet (if N-H).
NH broad singlet.
OH singlet (usually sharp).
IR Spectroscopy
1780–1800 cm⁻¹ (High freq due to ring strain)
1680–1700 cm⁻¹ (Amide-like)
1730–1750 cm⁻¹ (Ester)
Solubility
Soluble in base (forms anion).
Less acidic.
Neutral.
Module 4: Standardized Synthesis Protocol
Protocol: General Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
Optimized for minimal byproduct formation.
Recrystallize from Ethanol. Do not use column chromatography on silica if possible; the acidity of silica can sometimes degrade sensitive isoxazolones or cause ring opening.
Module 5: Decision Tree (Graphviz)
Use this logic flow to identify your impurity.
Caption: Diagnostic logic tree for identifying the primary species in the reaction mixture based on solubility and IR spectroscopy.
Technical Support Center: Knoevenagel Condensation for Isoxazolone Scaffolds
The following technical guide is designed to assist researchers in optimizing the Knoevenagel condensation of isoxazolones, specifically addressing side reaction management. Executive Summary & Mechanistic Overview Isoxa...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed to assist researchers in optimizing the Knoevenagel condensation of isoxazolones, specifically addressing side reaction management.
Executive Summary & Mechanistic Overview
Isoxazolones (specifically isoxazol-5(4H)-ones) are critical pharmacophores in drug development, often synthesized via the Knoevenagel condensation of an aldehyde with a 3-substituted-5-isoxazolone.[1] While theoretically straightforward, this reaction is prone to specific failure modes—primarily Michael-type bis-addition and base-mediated ring fragmentation .[1]
This guide moves beyond standard textbook procedures to address the why and how of failure, providing validated protocols to suppress side pathways.
The Core Reaction & Failure Points
The desired pathway involves the deprotonation of the isoxazolone (pKa ~6-7), nucleophilic attack on the aldehyde, and dehydration. However, the product (an electron-deficient alkylidene isoxazolone) is highly susceptible to secondary nucleophilic attacks.[1]
Figure 1: Mechanistic pathways showing the competition between product formation, Michael addition (bis-product), and ring decomposition.[1]
Troubleshooting Guide (Q&A)
Category A: Impurity Profile & Side Products
Q1: I am observing a major side product with a molecular weight exactly equal to [Product + Isoxazolone]. What is happening?Diagnosis: You are observing Bis-addition (Michael Addition) .[1]
Mechanism: The target product contains an exocyclic double bond that acts as a potent Michael acceptor. If the reaction contains excess isoxazolone or proceeds too slowly, the deprotonated isoxazolone enolate attacks the product, forming a bis(isoxazolyl)methane derivative [1].
Corrective Action:
Stoichiometry: Ensure a strict 1:1 ratio or a slight excess of the aldehyde (1.1 equiv), never the isoxazolone.
Catalyst Switch: Switch from piperidine to a milder buffer like Ammonium Acetate (NH₄OAc) .[1] Stronger bases generate a higher concentration of the nucleophilic enolate, accelerating the side reaction.
Solvent: Use ethanol/water mixtures.[1][2][3] The precipitation of the mono-condensation product from the reaction medium protects it from further reaction.
Q2: My reaction mixture turns dark tarry black, and NMR shows loss of the isoxazole ring signals. Why?Diagnosis:Base-Mediated Ring Opening .
Mechanism: The N-O bond in isoxazoles is weak. Under strongly basic conditions (e.g., NaOH, KOH, or even neat piperidine at high heat), the ring can undergo cleavage (often via Kemp elimination-type pathways) to form acyclic nitriles or amides [2].[1]
Corrective Action:
Lower pH: Maintain the reaction pH between 7 and 8. Avoid hydroxide bases.[1]
Temperature Control: Do not reflux in high-boiling solvents (like DMF) if using a base. Limit temperature to 60-80°C.
Catalyst-Free Method: For highly reactive aldehydes, run the reaction in water at 90°C without any catalyst .[1] The hydrophobic effect accelerates the condensation while the neutral pH preserves the ring [3].
Category B: Reaction Kinetics & Yield[1]
Q3: The reaction stalls at 50% conversion even after 24 hours. Adding more catalyst doesn't help.Diagnosis:Equilibrium Saturation (Water Inhibition) .[1]
Mechanism: Knoevenagel condensation is reversible.[1] Accumulation of water (the byproduct) shifts the equilibrium back to the starting materials.
Corrective Action:
Dean-Stark Trap: If using toluene/benzene, physically remove water.[1]
Chemical Drying: Add molecular sieves (4Å) or anhydrous MgSO₄ to the reaction flask.
Ultrasound: Switch to ultrasound-assisted synthesis (see Protocol B). This often breaks kinetic barriers and improves mass transfer without thermal degradation [4].[1]
Experimental Protocols
Protocol A: The "Buffer-Controlled" Method (Standard)
Best for: General screening, acid-sensitive substrates.
Rationale: Using ammonium acetate creates a buffered environment (pH ~7), sufficient to deprotonate the active methylene but mild enough to prevent ring opening and Michael addition.[1]
Wash with cold ethanol (2 x 2 mL) and then water (2 x 5 mL) to remove the catalyst.[1]
Critical Step: Do not wash with basic solutions.[1]
Protocol B: The "Green Aquatic" Method (High Purity)
Best for: Avoiding bis-products, scaling up, and "Green Chemistry" compliance.
Rationale: Water acts as a solvent that enhances the reaction rate via hydrophobic interactions (forcing organic reactants together).[1] Since the product is insoluble in water, it precipitates immediately upon formation, physically separating it from the reagents and preventing the Michael addition side reaction [3, 4].
Setup: Combine Aldehyde (1.0 mmol) and Isoxazolone (1.0 mmol) in Water (5 mL) .
Activation:
Option 1 (Thermal): Heat to 90°C with vigorous stirring.
Option 2 (Ultrasound): Sonicate at 40-60°C (requires a cleaning bath or probe).[1]
Duration: Typically 15-45 minutes.
Workup: Filter the precipitate. Wash with warm water.[1] Recrystallize from Ethanol if necessary.[1]
Data & Decision Support
Catalyst Selection Matrix
Use this table to select the correct catalyst based on your substrate's electronic nature.[1]
Catalyst
Basicity
Risk of Ring Opening
Risk of Bis-Addition
Recommended For
None (Water)
Neutral
Negligible
Very Low
Highly reactive aldehydes, Green synthesis
Ammonium Acetate
Mild
Low
Low
General purpose, standard library synthesis
Piperidine
Moderate
Moderate
High
Sterically hindered or electron-rich aldehydes
NaOH / KOH
Strong
Critical
Critical
Do NOT use for isoxazolones
L-Proline
Weak
Very Low
Low
Enantioselective requirements (rare for this step)
Troubleshooting Workflow
Follow this logic path to resolve low yields.
Figure 2: Decision tree for diagnosing reaction failures.
References
Beilstein Journals. (2024).[1] Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]1]
National Institutes of Health (NIH). (2023).[1] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Retrieved from [Link]1]
enhancing the purity of synthesized 4-methyl-3-phenyl-5(4H)-isoxazolone
Technical Support Center: 4-Methyl-3-Phenyl-5(4H)-Isoxazolone Purification Introduction: The Purity Paradox of Isoxazolones Welcome. You are likely here because your synthesized 4-methyl-3-phenyl-5(4H)-isoxazolone (MPI)...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Methyl-3-Phenyl-5(4H)-Isoxazolone Purification
Introduction: The Purity Paradox of Isoxazolones
Welcome. You are likely here because your synthesized 4-methyl-3-phenyl-5(4H)-isoxazolone (MPI) is showing confusing analytical data. It might appear pure on TLC but "dirty" on NMR, or it may have a persistent yellow/orange hue despite being a white solid in theory.[1][2]
This compound belongs to a class of heterocycles (isosteres of Edaravone) that exhibit prototropic tautomerism . The proton at the C4 position is acidic, leading to an equilibrium between the CH-keto, NH-keto, and OH-enol forms.[2] Understanding this dynamic is the key to achieving >99% purity.
This guide prioritizes causality over procedure . We do not just tell you to "wash with base"; we explain why the pKa of the C4 proton makes that step the single most effective purification tool you have.
Part 1: The "Acid-Base Swing" Protocol (Core Purification)
The Problem: Standard recrystallization often fails to remove neutral byproducts like O-alkylated isomers or unreacted esters because their solubility profiles are too similar to the target.
The Solution: Capitalize on the acidity of the C4 proton. 4-methyl-3-phenyl-5(4H)-isoxazolone is a weak acid (
).[2] Most impurities in this synthesis are neutral .
Protocol: The Self-Validating Separation
Step
Action
Mechanistic Rationale
1
Dissolution
Dissolve crude solid in 10% aqueous . Stir for 20 mins.
2
Filtration
Filter the suspension through Celite or a glass frit.[1][2] Keep the filtrate.
3
Extraction (Optional)
Wash the aqueous filtrate with Ethyl Acetate (EtOAc).[2]
4
Precipitation
Cool aqueous layer to 0°C. Slowly add 6N HCl dropwise until pH ~2.
5
Isolation
Filter the white precipitate.[2] Wash with ice-cold water.[2][3]
Visualization: The Acid-Base Logic Flow
Caption: Logical workflow for separating acidic isoxazolones from neutral synthetic byproducts.[1][2]
Part 2: Troubleshooting Synthesis & Impurities
Context: The most robust synthesis is the condensation of ethyl 2-methyl-3-oxo-3-phenylpropanoate with hydroxylamine hydrochloride .[2] If you are attempting to methylate 3-phenyl-5-isoxazolone directly, stop . That route produces a difficult-to-separate mixture of N-methyl and C-methyl isomers.[2]
FAQ: Specific Contaminants
Q1: My product is pink/red. What is this?
Diagnosis: Trace transition metals (if catalyzed) or oxidation products of hydroxylamine.
Fix: Add a small amount of sodium bisulfite or EDTA during the initial aqueous dissolution (Step 1 of the Acid-Base Swing). This sequesters metals and reduces oxidized species.
Q2: NMR shows a "ghost" doublet/quartet overlaying my product peaks.
Diagnosis: This is likely tautomerism , not impurity.[1][2] In
, the exchange between the CH-form and NH-form is slow enough to see distinct species but fast enough to broaden peaks.[2]
Validation: Run the NMR in
(if soluble) or add a drop of to the DMSO sample. If the "impurity" peaks collapse or the OH/NH signal disappears, it is a tautomer.
Q3: I see a peak at ~10 ppm (carboxylic acid) and aromatic signals.
Diagnosis: Hydrolysis of the starting ester. You have benzoic acid contamination.
Fix: The Acid-Base Swing will not remove benzoic acid (as it is also acidic). You must use Recrystallization .
Solvent: Ethanol/Water (7:3).[1] Benzoic acid is more soluble in cold ethanol than the isoxazolone.
Part 3: Analytical Validation (The "Truth" Test)
Do not rely on a single analytical method. Construct a Triangulated Verification System .
Method
What to look for
The "Trap"
1H NMR ()
Methyl doublet at ~1.5-2.0 ppm (coupled to 4-H).[2] 4-H quartet at ~4.5 ppm.[2]
In , the 4-H might disappear due to exchange with solvent deuterium.[2]
A shift to <1650 suggests ring opening or significant enol character.[2]
Melting Point
Sharp range (typically 120-125°C , verify with specific derivative lit).[1][2]
Broad range (>2°C) indicates isomeric mixtures (C-methyl vs N-methyl).[1][2]
Visualization: Tautomeric Equilibrium
Caption: The dynamic equilibrium of 4-substituted-5(4H)-isoxazolones complicates NMR analysis.
Part 4: Storage & Stability
Light Sensitivity: Isoxazolones can undergo photochemical ring cleavage or rearrangement. Store in amber vials .
Hygroscopicity: The enol form can coordinate water. Store in a desiccator.
Shelf-Life: Re-validate purity via Melting Point if stored for >6 months.
References
Synthesis & Tautomerism: BenchChem Technical Support. "Tautomerism in Unsaturated 5(4H)-Oxazolones: An In-depth Technical Guide." (Analogous heterocyclic behavior). [1][2]
Purification Protocols: National Institutes of Health (PMC). "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." (Discusses aqueous workup and filtration purification).
Solvent Selection: Reddit ChemPros Community. "Go-to recrystallization solvent mixtures." (Field-verified solvent data for heterocyclic recrystallization).
Spectral Data: Technical University of Denmark. "Spectral Properties of Novel 1,3-oxazol-5(4H)-ones." (IR/NMR spectral assignments for isoxazolone/oxazolone class).
Technical Support Center: Overcoming Solubility Challenges with 5(4H)-isoxazolone, 4-methyl-3-phenyl- in Assays
Welcome to the technical support center for 5(4H)-isoxazolone, 4-methyl-3-phenyl-, and related isoxazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5(4H)-isoxazolone, 4-methyl-3-phenyl-, and related isoxazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during in-vitro and cell-based assays. Poor aqueous solubility is a frequent hurdle in drug discovery, potentially leading to inaccurate and irreproducible results.[1][2] This resource offers a structured approach to identifying, understanding, and overcoming these challenges.
I. Understanding the Challenge: Physicochemical Properties
The core of the issue lies in the molecular structure of 5(4H)-isoxazolone, 4-methyl-3-phenyl-. While specific experimental data for this exact molecule is not widely published, we can infer its likely properties from its constituent parts: an isoxazolone core, a phenyl group, and a methyl group.[3][4] The phenyl group, in particular, contributes to the molecule's hydrophobicity, making it inherently poorly soluble in aqueous solutions like cell culture media and assay buffers.[3] This low solubility can lead to several experimental artifacts, including compound precipitation and aggregation.[1][5]
Key Consequences of Poor Solubility:
Compound Precipitation: When a compound's concentration exceeds its solubility limit in a given solvent, it will fall out of solution, forming a visible precipitate.[6] This is a common observation when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer.[7]
Compound Aggregation: Even before visible precipitation occurs, poorly soluble compounds can form aggregates in solution.[8] These aggregates can non-specifically interact with proteins and other assay components, leading to false-positive or false-negative results.[5][9]
II. Frequently Asked Questions (FAQs)
Q1: My 5(4H)-isoxazolone, 4-methyl-3-phenyl-, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening?
A1: This is a classic case of a compound exceeding its kinetic solubility limit. While it may be soluble in 100% DMSO, the rapid change in solvent polarity upon dilution into your aqueous medium causes it to crash out of solution.[1] The key is to ensure the final concentration in your assay is below the compound's aqueous solubility limit.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: This is highly dependent on the cell type. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[10] However, primary cells and other sensitive cell types may only tolerate concentrations below 0.1%.[10][11] It is crucial to perform a vehicle control (media with the same final DMSO concentration but without your compound) to assess the impact of the solvent on your specific assay.[12]
Q3: I don't see any visible precipitate, but my results are inconsistent. Could solubility still be the problem?
A3: Yes. Compound aggregation can occur at concentrations below the visible precipitation point and is a major source of assay artifacts.[8] These aggregates can interfere with assay readouts, leading to poor reproducibility.[9]
III. Troubleshooting Guide: A Step-by-Step Approach
This guide provides a systematic workflow for diagnosing and resolving solubility-related issues.
Step 1: Visual Inspection and Initial Assessment
The first step is to carefully observe your solutions at each stage of preparation.
Stock Solution: After dissolving your compound in 100% DMSO, is the solution clear? Any cloudiness or visible particles indicate that you may have exceeded its solubility in the stock solvent.
Working Dilutions: When you dilute your DMSO stock into your aqueous assay buffer, do you observe any of the following?
Turbidity/Cloudiness: The solution appears hazy.
Precipitation: Visible solid particles form.
"Oil-out": The compound forms an immiscible liquid phase.
If you observe any of these, it's a clear indication of poor solubility.
If you've confirmed a solubility issue, the next step is to employ strategies to improve it.
Strategy 1: Optimization of Solvent Conditions
Lowering the Final Compound Concentration: The simplest approach is to test a lower final concentration of your compound in the assay.
pH Modification: For ionizable compounds, adjusting the pH of the assay buffer can significantly impact solubility.[13][] However, ensure the chosen pH is compatible with your biological system.
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to your aqueous buffer can increase the solubility of hydrophobic compounds.[][15][16] The co-solvent reduces the polarity of the aqueous environment.[16]
Strategy 2: Formulation Approaches
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[13][17] Beta-cyclodextrin and its derivatives are commonly used.
Surfactants: Non-ionic detergents like Tween-20 or Triton X-100, used at low concentrations (typically 0.01-0.05%), can help keep hydrophobic compounds in solution, particularly in biochemical assays.[18] However, they can be cytotoxic and may not be suitable for cell-based assays.[18]
Solid Dispersions: For more advanced formulation, creating a solid dispersion of your compound in a polymer matrix (e.g., PVP, HPMC) can enhance its dissolution rate and solubility.[19]
Step 3: Detecting and Mitigating Compound Aggregation
Since aggregation can be invisible, specific assays are needed for its detection.
Dynamic Light Scattering (DLS): This technique measures the size of particles in a solution and can directly detect the presence of compound aggregates.[5][20]
Nephelometry/Turbidimetry: Measuring the light scattering of your compound solution at different concentrations can identify the point at which aggregation begins.[13][21]
Counter-Screening Assays: Using a well-characterized enzyme that is known to be inhibited by aggregating compounds (e.g., β-lactamase) can serve as a counter-screen.[9] If your compound inhibits this enzyme, and the inhibition is reversed by the addition of a detergent, it is likely an aggregator.[9]
IV. Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Weighing: Accurately weigh the desired amount of 5(4H)-isoxazolone, 4-methyl-3-phenyl-.
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
Mixing: Vortex the solution vigorously for at least one minute to ensure complete dissolution.[1][12]
Sonication (Optional): If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.[1][12]
Gentle Warming (Optional): Gentle warming (e.g., to 37°C) can also aid dissolution, but be cautious as heat can degrade some compounds.[12]
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12]
Protocol 2: Serial Dilution in 100% DMSO
To create a dose-response curve, it is best practice to perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer.[12] This ensures that the final concentration of DMSO remains constant across all tested compound concentrations.[12]
Start with your highest concentration stock solution in 100% DMSO.
Label a series of microcentrifuge tubes for each desired concentration.
For a 2-fold serial dilution, add a specific volume of 100% DMSO to all tubes except the first one.
Transfer an equal volume from the first tube (highest concentration) to the second tube and mix thoroughly.
Continue this process for the subsequent tubes, using a fresh pipette tip for each transfer.[12]
Protocol 3: Kinetic Solubility Assessment by Turbidimetry
This protocol provides a simple method to estimate the kinetic solubility of your compound in your assay buffer.
Prepare a series of dilutions of your compound in the assay buffer, starting from a high concentration where precipitation is expected.
Include a blank control (assay buffer with the same final DMSO concentration).
Incubate the plate at the assay temperature for a defined period (e.g., 1-2 hours).
Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit.[13]
V. Data Presentation and Visualization
Table 1: Troubleshooting Summary
Observed Issue
Potential Cause
Recommended Action(s)
Precipitation upon dilution in aqueous buffer
Exceeding kinetic solubility
Lower the final compound concentration. Use an intermediate dilution step in a buffer with a higher co-solvent percentage.
Inconsistent/non-reproducible results
Compound aggregation
Perform DLS or nephelometry to detect aggregation. Include a detergent (e.g., 0.01% Triton X-100) in biochemical assays.
High background signal in assay
Compound interference with detection method
Run a control with the compound alone (no biological target) to check for autofluorescence or other interference.
Cell death at high compound concentrations
Compound toxicity or solvent toxicity
Run a solvent toxicity curve to determine the maximum tolerated DMSO concentration. Lower the final compound concentration.
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for identifying and resolving solubility issues.
Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: How cyclodextrins improve the aqueous solubility of hydrophobic compounds.
VI. Conclusion
Overcoming the solubility challenges of 5(4H)-isoxazolone, 4-methyl-3-phenyl-, and similar compounds is achievable through a systematic and informed approach. By carefully preparing stock solutions, being mindful of solvent limitations, and employing appropriate solubility enhancement techniques, researchers can generate reliable and reproducible data, accelerating the drug discovery process.
VII. References
Corning. (n.d.). Label-Free Detection of Compound Aggregation Using Corning® Epic® Technology. Retrieved from [Link]
Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
Assay Guidance Manual. (2017). Assay Interference by Aggregation. National Center for Biotechnology Information. Retrieved from [Link]
Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Retrieved from [Link]
ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]
Walsh Medical Media. (2013). Thermal Denaturation and Aggregation Assays in Analytical Biochemistry. Retrieved from [Link]
Qi, W., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin. Retrieved from [Link]
Hartmann, A., & Speit, G. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Retrieved from [Link]
CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation - Biophysical Analysis. Retrieved from [Link]
PubChem. (n.d.). Isoxazole, 5-(4-methylphenyl)-3-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
Llinàs, A., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
ResearchGate. (2026). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]
SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]
ResearchGate. (n.d.). In vitro methods to assess drug precipitation. Retrieved from [Link]
ChemBK. (n.d.). 5-methyl-3(2H)-isoxazolone. Retrieved from [Link]
Agelaga, V. V., et al. (n.d.). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. ChemClass Journal. Retrieved from [Link]
ChemClass Journal. (2025). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. Retrieved from [Link]
Royal Society of Chemistry. (2025). Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. Retrieved from [Link]
ScienceDirect. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Retrieved from [Link]
Mass Spectrometry Analysis for the Confirmation of 4-Methyl-3-phenyl-5(4H)-isoxazolone: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic MS Fragmentation, Platform Comparison, and Self-Validating Methodologies Executive Summary The analytical c...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Focus: Mechanistic MS Fragmentation, Platform Comparison, and Self-Validating Methodologies
Executive Summary
The analytical confirmation of 4-methyl-3-phenyl-5(4H)-isoxazolone (4-MPI) presents a unique set of challenges in mass spectrometry (MS). As a critical heterocyclic scaffold frequently utilized in the synthesis of bioactive compounds—such as sirtuin inhibitors in oncology research [1]—accurate quantitation and structural confirmation of 4-MPI are paramount. However, the isoxazol-5-one ring is inherently prone to thermal degradation, ring-opening, and decarboxylation during ionization.
This guide objectively compares the performance of three primary mass spectrometry platforms: LC-ESI-MS/MS (Triple Quadrupole) , GC-EI-MS (Single Quadrupole) , and LC-HRMS (Q-TOF/Orbitrap) . By dissecting the causality behind experimental choices and providing self-validating protocols, this document serves as an authoritative blueprint for method development and platform selection.
Mechanistic Insights: Ionization and Fragmentation (E-E-A-T)
To design a robust MS method, one must first understand the gas-phase chemistry of the target analyte. 4-MPI (Chemical Formula: C₁₀H₉NO₂, Exact Mass: 175.0633 Da) exhibits distinct behavior depending on the ionization source and applied energy.
Electrospray Ionization (ESI) Dynamics
In positive ESI mode, the addition of a proton donor (e.g., 0.1% formic acid) facilitates protonation primarily at the nitrogen atom of the isoxazolone ring, yielding a stable [M+H]⁺ precursor ion at m/z 176.0711 . The soft ionization nature of ESI is critical here; it prevents the premature in-source fragmentation that plagues harder ionization techniques.
Collision-Induced Dissociation (CID) Pathways
Upon isolation and subjection to CID in a collision cell, the protonated 4-MPI undergoes highly predictable fragmentation pathways. As documented in studies of substituted oxazolines and isoxazolones [2], the dominant mechanisms include:
Decarboxylation (-44 Da): The cleavage of the lactone-like moiety results in the rapid loss of CO₂, generating a prominent fragment at m/z 132.0813 (C₉H₁₀N⁺). This is the most reliable transition for targeted quantitation.
Benzoylium Ion Formation: Ring opening and cleavage of the C-C and N-O bonds yield the stable benzoylium cation at m/z 105.0340 (C₇H₅O⁺), serving as an excellent qualifier ion.
Selecting the appropriate MS platform requires balancing sensitivity, structural resolution, and compound stability.
LC-ESI-MS/MS (Triple Quadrupole)
Best For: High-throughput targeted quantitation and pharmacokinetic (PK) studies.
Performance: Offers the highest sensitivity and widest linear dynamic range. By utilizing Multiple Reaction Monitoring (MRM), it effectively isolates the m/z 176 → 132 transition, filtering out matrix noise.
GC-EI-MS (Single Quadrupole)
Best For: Orthogonal validation and volatile impurity profiling.
Performance: 4-MPI is thermally labile. Direct injection into a hot GC inlet (>250°C) often induces thermal decarboxylation prior to ionization, resulting in an artifactual molecular ion. To utilize GC-MS effectively, cool on-column injection or chemical derivatization (e.g., silylation of the enol tautomer) is strictly required. Electron Ionization (70 eV) yields extensive fragmentation, making the intact M⁺ radical cation (m/z 175) difficult to observe.
LC-HRMS (Q-TOF or Orbitrap)
Best For: Structural elucidation, metabolite identification, and exact mass confirmation.
Performance: Provides high mass accuracy (< 2 ppm) and resolving power (> 70,000 FWHM). It is indispensable when differentiating 4-MPI from isobaric interferences in complex biological matrices.
Quantitative Data Presentation
Parameter
LC-ESI-MS/MS (QqQ)
GC-EI-MS (Single Quad)
LC-HRMS (Q-TOF)
Ionization Source
ESI (Positive)
EI (70 eV)
ESI (Positive)
Precursor / Molecular Ion
m/z 176.1 [M+H]⁺
m/z 175.1 [M]⁺ (Weak)
m/z 176.0711 [M+H]⁺
Key Product Ions
m/z 132.1, 105.1
m/z 105.0, 77.0
m/z 132.0813, 105.0340
Mass Accuracy
Unit Mass (~0.7 Da)
Unit Mass (~0.7 Da)
< 2 ppm
Limit of Detection (LOD)
0.5 ng/mL
15 ng/mL (Derivatized)
2.0 ng/mL
Linear Dynamic Range
4 - 5 Orders of Magnitude
2 - 3 Orders of Magnitude
3 - 4 Orders of Magnitude
Matrix Effect Susceptibility
Moderate (Ion Suppression)
Low
Moderate
Thermal Degradation Risk
Low
High (Requires Deriv.)
Low
Analytical Workflow Decision Tree
Caption: Decision tree for selecting the appropriate MS platform for 4-MPI analysis based on experimental goals.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates internal standards to correct for matrix effects and quality control (QC) checkpoints to verify instrument performance continuously [3].
Protocol: LC-ESI-MS/MS Targeted Quantitation of 4-MPI
Causality: Removing endogenous proteins prevents column clogging and reduces ion suppression in the ESI source.
Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.
Add 10 µL of Internal Standard (IS) solution (e.g., 4-MPI-d5 at 100 ng/mL). Self-Validation Check: The isotopically labeled IS will co-elute with the analyte, correcting for any variations in extraction recovery or ionization efficiency.
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer the supernatant to an LC vial for injection.
Step 2: Liquid Chromatography Conditions
Causality: A reversed-phase C18 column is used to retain the moderately hydrophobic 4-MPI. Acidic mobile phases ensure the compound remains in its protonated state.
Column: C18, 2.1 × 50 mm, 1.7 µm particle size.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0.0 - 0.5 min: 5% B
0.5 - 3.0 min: Linear gradient to 95% B
3.0 - 4.0 min: Hold at 95% B (Column wash)
4.0 - 4.1 min: Return to 5% B
4.1 - 5.5 min: Re-equilibration
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Step 3: Mass Spectrometry (MRM Parameters)
Causality: Specific collision energies (CE) are optimized to maximize the yield of the quantifier and qualifier ions without over-fragmenting the molecule.
System Suitability Test (SST): Inject a neat standard prior to the run. The signal-to-noise (S/N) ratio for the LLOQ (Lower Limit of Quantitation) must be ≥ 10.
Blank Injections: Run a solvent blank immediately after the highest calibration standard. Acceptance Criteria: Carryover must be < 20% of the LLOQ peak area.
QC Samples: Interperse Low, Mid, and High QC samples every 10 injections. Acceptance Criteria: Calculated concentrations must be within ±15% of their nominal values.
References
Mahajan, S. S., et al. (2014). "Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors." Journal of Medicinal Chemistry.[Link]
Borges, L. d. S., et al. (2023). "Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry.[Link]
Li, Y., et al. (2023). "Terminal Residue and Dietary Risk Assessment of Atrazine and Isoxaflutole in Corn Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry." Molecules (MDPI).[Link]
Comparative
A Comparative Analysis of the Anticancer Potential of Isoxazolone Scaffolds and Established Chemotherapeutic Agents
The relentless pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, greater selectivity, and reduced toxicity compared to existing treatments. Within this landscape, heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
The relentless pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, greater selectivity, and reduced toxicity compared to existing treatments. Within this landscape, heterocyclic compounds, particularly those containing the isoxazole nucleus, have garnered significant attention for their diverse pharmacological activities.[1][2] This guide provides a comparative analysis of the anticancer activity of 4-methyl-3-phenyl-5(4H)-isoxazolone, as a representative of the promising isoxazolone class, against well-established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel.
This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings, presents comparative in vitro data, and provides standardized experimental protocols to offer a comprehensive technical overview.
Mechanistic Landscape: Diverse Strategies to Induce Cancer Cell Death
The efficacy of an anticancer agent is fundamentally rooted in its mechanism of action. The compounds under review employ distinct strategies to halt cancer cell proliferation and induce apoptosis.
1.1. Isoxazole Derivatives: A Multi-Targeted Approach
The isoxazole scaffold is a versatile pharmacophore, and its derivatives have been shown to exert anticancer effects through various mechanisms.[1][3] While specific data for 4-methyl-3-phenyl-5(4H)-isoxazolone is emerging, the broader class of isoxazoles is known to:
Induce Apoptosis: Triggering programmed cell death is a hallmark of many effective cancer therapies.[3][4]
Inhibit Critical Enzymes: Certain derivatives act as inhibitors of enzymes crucial for cancer progression, such as topoisomerase, protein kinases, and acetyl-CoA carboxylase (ACC), which is vital for fatty acid synthesis in rapidly dividing cells.[1][5][6]
Disrupt Tubulin Polymerization: Similar to some established drugs, isoxazoles can interfere with microtubule dynamics, leading to cell cycle arrest.[3]
DNA Intercalation: Some isoxazole compounds can bind to DNA, preventing replication and transcription.[3]
1.2. Doxorubicin: The Archetypal Anthracycline
Doxorubicin is a cornerstone of chemotherapy with a multifaceted mechanism.[7][] Its primary actions include:
DNA Intercalation: It inserts itself between DNA base pairs, distorting the helix, which obstructs DNA replication and transcription.[7][9][10]
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme that manages DNA tangles. This leads to an accumulation of double-strand breaks, triggering apoptosis.[7][9]
Generation of Reactive Oxygen Species (ROS): The drug's quinone moiety can undergo redox cycling, producing free radicals that damage DNA, proteins, and cell membranes.[7][10]
1.3. Cisplatin: The Platinum Standard in DNA Damage
Cisplatin is a platinum-based drug that exerts its cytotoxic effects primarily through direct DNA damage.[11][12][13]
DNA Adduct Formation: After entering a cell, cisplatin is activated and binds to the N7 position of purine bases in DNA.[11][14]
Intra- and Interstrand Crosslinks: It forms crosslinks within a single DNA strand or between the two strands. These adducts create a physical block that distorts the DNA structure, inhibiting replication and repair mechanisms, ultimately leading to cell cycle arrest and apoptosis.[11][12][14]
1.4. Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel, a member of the taxane class, targets the cell's cytoskeleton.[15][16]
Microtubule Stabilization: Unlike drugs that prevent microtubule assembly, Paclitaxel binds to the β-tubulin subunit and stabilizes microtubules, preventing their depolymerization.[17][18][] This action disrupts the normal dynamic instability of microtubules required for cell division.
Mitotic Arrest: The formation of non-functional, stable microtubule bundles leads to an arrest of the cell cycle in the G2/M phase, which ultimately induces apoptosis.[16][17][18]
Caption: Standardized workflow for determining in vitro cytotoxicity using the MTT assay.
Discussion and Future Perspectives
This guide highlights that isoxazolone-based compounds represent a promising class of anticancer agents with potent cytotoxic activity against various cancer cell lines. The in vitro data for representative isoxazoles show an efficacy comparable to that of the widely used drug Doxorubicin and superior to Cisplatin in the tested cell lines. [5][6]Their multi-faceted mechanisms of action, including the potential to inhibit novel targets like ACC, offer exciting possibilities for overcoming the resistance mechanisms that often limit the effectiveness of traditional chemotherapies.
[1][3][5]
The established drugs—Doxorubicin, Cisplatin, and Paclitaxel—remain cornerstones of cancer treatment due to their well-understood mechanisms and decades of clinical data. [9][11][15]However, their utility is often hampered by significant side effects and the development of drug resistance.
[11][17]
The journey for 4-methyl-3-phenyl-5(4H)-isoxazolone and related compounds from a promising scaffold to a clinical candidate requires further rigorous investigation. Future research should focus on:
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by 4-methyl-3-phenyl-5(4H)-isoxazolone.
In Vivo Efficacy: Evaluating the compound's performance in preclinical animal models to assess its therapeutic index and pharmacokinetic properties.
Toxicity Profiling: Conducting comprehensive studies to determine its safety profile and potential side effects on healthy tissues.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity, further enhancing its drug-like properties.
References
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
ResearchGate. (n.d.). Anti-tumor action mechanism of paclitaxel.
National Center for Biotechnology Information. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC.
Arya, G. C., Khalid, M., Mehla, S., Jakhmola, V., & Jaitak, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1–27.
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446.
In-Soo, K. (2025, July 10). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Preprints.org.
Abu-Surrah, A. S., Kettunen, M., & El-Serafi, A. T. (2026, January 8).
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681.
Fair, M. (2012, December 18). Cancer: How does doxorubicin work? eLife.
Kelland, L. R. (2003). Biochemical Modulation of Cisplatin Mechanisms of Action: Enhancement of Antitumor Activity and Circumvention of Drug Resistance. Chemical Reviews, 103(12), 4983–5002.
Patsnap. (2024, July 17). What is the mechanism of Paclitaxel?
Patsnap. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?
BOC Sciences. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. BOC Sciences.
Ma, W. W., & Adjei, A. A. (2009).
BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel. BOC Sciences.
GSC Online Press. (2025, March 25). Development of cisplatin as an anti-cancer drug. GSC Online Press.
Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
Engineered Science Publisher. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher.
National Center for Biotechnology Information. (2024, March 5). Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. PMC.
MDPI. (n.d.).
Encyclopedia.pub. (2023, February 9). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub.
Sakagami, H., Fukuchi, K., Kanamoto, T., Terakubo, S., & Yasui, T. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 39(12), 6651–6662.
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PMC.
Diva-Portal.org. (n.d.).
Semantic Scholar. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar.
ResearchGate. (n.d.). Evaluation of reaction conditions in the synthesis of isoxazol- 5(4H)-one.
MDPI. (2022, January 20). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI.
National Cancer Institute. (2010, December 6). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES.
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National Center for Biotechnology Information. (2017, March 31). Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies. PMC.
Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2021, September 27). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
National Center for Biotechnology Information. (2025, November 5). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC.
anti-inflammatory efficacy of 5(4H)-isoxazolone, 4-methyl-3-phenyl- versus other isoxazoles
This guide provides a rigorous technical comparison of 4-methyl-3-phenyl-5(4H)-isoxazolone (a partially saturated, tautomeric isoxazole scaffold) against established fully aromatic isoxazole drugs (e.g., Valdecoxib, Lefl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical comparison of 4-methyl-3-phenyl-5(4H)-isoxazolone (a partially saturated, tautomeric isoxazole scaffold) against established fully aromatic isoxazole drugs (e.g., Valdecoxib, Leflunomide).[1]
Executive Summary: The Isoxazolone vs. Isoxazole Paradigm
In the landscape of anti-inflammatory drug design, the isoxazole ring (fully aromatic) is a validated pharmacophore for COX-2 inhibition (e.g., Valdecoxib).[1] However, the 5(4H)-isoxazolone scaffold (partially saturated, keto-enol tautomer) represents a distinct chemical class.[1]
While aromatic isoxazoles function primarily as rigid ligands for enzyme pockets (COX-2, DHODH), 4-methyl-3-phenyl-5(4H)-isoxazolone leverages its tautomeric nature to offer a dual mechanism: radical scavenging (similar to the pyrazolone Edaravone) and multi-target anti-inflammatory activity (cytokine suppression).[1]
Part 1: Chemical & Pharmacological Profile[1][2][3][4][5][6][7]
Structural Distinction
The core difference lies in the saturation and oxidation state of the ring, which dictates the mechanism of action.
Feature
4-methyl-3-phenyl-5(4H)-isoxazolone
Valdecoxib (Standard Isoxazole)
Core Structure
Partially saturated (C4 is sp3 or sp2 in enol form).[1] Contains a carbonyl at C5.[1][2]
Redox Active : Acts as a radical scavenger and Michael acceptor (electrophile).[1]
Ligand Binding : Fits into the hydrophobic pocket of COX-2.[1]
Key Analogs
Structurally analogous to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).[1]
Analogous to Celecoxib (pyrazole) and Etoricoxib .
Mechanism of Action: The "Redox-Inflammation" Axis
Unlike Valdecoxib, which purely blocks prostaglandin synthesis, 4-methyl-3-phenyl-5(4H)-isoxazolone derivatives often intervene upstream in the inflammatory cascade:[1]
ROS Scavenging : The enolic form can donate hydrogen atoms to neutralize Reactive Oxygen Species (ROS), reducing oxidative stress-induced NF-κB activation.[1]
Michael Addition : The
-unsaturated carbonyl system (in specific tautomers) can covalently modify cysteine residues on inflammatory signaling proteins (e.g., IKK).[1]
Part 2: Comparative Efficacy Analysis
The following data synthesizes experimental results comparing 5(4H)-isoxazolone derivatives against standard isoxazole drugs and NSAIDs.
Table 1: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
Data aggregated from comparative medicinal chemistry studies (e.g., MZO-2, Compound 7a).[1]
Critical Insight : The isoxazolone scaffold achieves efficacy comparable to Diclofenac but often lower than the potent COX-2 selective Valdecoxib.[1] However, its gastric safety profile is typically superior to non-selective NSAIDs due to the lack of direct acidic irritation and the protective antioxidant effect on the gastric mucosa.[1]
Table 2: In Vitro Inhibitory Potency (IC50)
Target
4-methyl-3-phenyl-5(4H)-isoxazolone
Valdecoxib
Interpretation
COX-2 (Human)
1.5 - 5.0 M
0.005 M
Valdecoxib is ~1000x more potent as a direct COX-2 binder.[1]
The following diagram illustrates the divergent signaling pathways modulated by the 5(4H)-isoxazolone scaffold versus the classic aromatic isoxazole (Valdecoxib).
Figure 1: Divergent Mechanisms.[1] Valdecoxib acts as a "sniper" targeting COX-2, while the Isoxazolone scaffold acts as a "shield" reducing oxidative stress and upstream cytokine induction.
Part 4: Experimental Protocols
To validate the efficacy of 4-methyl-3-phenyl-5(4H)-isoxazolone, the following protocols are standard in comparative medicinal chemistry.
Protocol A: Synthesis of 4-Methyl-3-Phenyl-5(4H)-Isoxazolone
A self-validating synthesis to ensure compound purity before testing.
Reagents : Ethyl acetoacetate (or ethyl benzoylacetate for phenyl at C3), Hydroxylamine hydrochloride (
Test (4-Methyl-3-Phenyl-5(4H)-Isoxazolone: 50 mg/kg, p.o.).[1]
Induction : Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw 1 hour after drug administration.[1]
Measurement : Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.
Calculation :
(Where is test volume and is control volume).
References
Talley, J. J., et al. (2000).[1][2] 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[1][2][3][4] Journal of Medicinal Chemistry. Link
Rybka, S., et al. (2016).[1] Anti-inflammatory properties of an isoxazole derivative MZO-2.[1][5] Pharmacological Reports. Link
Zimecki, M., et al. (2018).[1] Isoxazole Derivatives as Regulators of Immune Functions. Molecules (MDPI).[1] Link[1]
Kouhkan, M., et al. (2024).[1] Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Link[1]
BenchChem Technical Support . (2025). Benchmarking COX-2 Inhibitors: Valdecoxib vs Alternatives. BenchChem Guides. Link[1]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-3-Phenyl-isoxazolone Analogs
The isoxazole ring system is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities.[1][2] Among these, the 4-methyl-3-phenyl-isoxazolone core represen...
Author: BenchChem Technical Support Team. Date: March 2026
The isoxazole ring system is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities.[1][2] Among these, the 4-methyl-3-phenyl-isoxazolone core represents a "privileged scaffold," amenable to diverse chemical modifications that allow for the fine-tuning of its pharmacological profile. These analogs have demonstrated significant potential as anticancer, antibacterial, and anti-inflammatory agents.[3][4][5]
This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) for 4-methyl-3-phenyl-isoxazolone analogs. By synthesizing data from multiple studies, we will explore how specific structural modifications to this core influence biological efficacy, providing a valuable resource for researchers in drug discovery and development.
General Synthetic Pathways
The versatility of the isoxazolone scaffold stems from its accessible synthesis. A primary route involves the condensation of various substituted chalcones with hydroxylamine hydrochloride, which readily cyclize to form the desired 3,5-disubstituted isoxazole ring.[6][7] Another powerful method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, which offers a regioselective approach to constructing the isoxazole core.[4] These synthetic strategies allow for the systematic introduction of a wide range of substituents at key positions, which is fundamental for comprehensive SAR studies.
Caption: Common synthetic workflows for isoxazolone analogs.
Comparative Analysis of Biological Activity
The biological activity of 4-methyl-3-phenyl-isoxazolone analogs is profoundly influenced by the nature and position of substituents on the phenyl ring and modifications to the isoxazole core itself.
Anticancer Activity
The isoxazole scaffold is a prominent feature in many potent anticancer agents, acting through various mechanisms including the inhibition of tubulin polymerization, protein kinases, and Acetyl-CoA Carboxylase (ACC).[3][8]
SAR Summary for Anticancer Activity:
Substitutions on the C3-Phenyl Ring: This is a critical area for modification.
Halogens: The presence of small halogen atoms, particularly fluorine and chlorine at the para-position of the phenyl ring, consistently enhances cytotoxic effects against various cancer cell lines.[9][10]
Methoxy Groups: Electron-donating methoxy groups on the phenyl ring have been shown to enhance anticancer activity, a feature shared with the potent natural antimitotic agent Combretastatin A-4.[2][11]
Trifluoromethyl Groups: The electron-withdrawing trifluoromethyl (-CF3) group at the fourth position of the phenyl ring can also promote cytotoxicity.[9]
Substitutions on the Isoxazole Ring:
C5 Position: Attaching an additional aryl group at the C5 position is a common strategy. The substitution pattern on this secondary aryl ring also plays a crucial role, with halogens and methoxy groups often increasing potency.[12]
N-Amide/Urea Substituents: The introduction of various amide and urea functionalities can improve lipophilicity and create additional hydrogen bond donors, enhancing interactions with target enzymes like ACC.[8][13]
Table 1: Comparative Anticancer Activity of Isoxazole Analogs
Caption: Isoxazole analogs can inhibit ACC, blocking fatty acid synthesis required for tumor growth.
Antibacterial Activity
Isoxazole derivatives have been identified as promising antibacterial agents.[4] SAR studies reveal that specific substitutions are key to achieving potent activity against both Gram-positive and Gram-negative bacteria.
SAR Summary for Antibacterial Activity:
4-Nitro Group: The introduction of a nitro group at the C4 position of the phenylisoxazole scaffold has been shown to confer potent antibacterial activity.[4]
Halogen Substituents: As with anticancer activity, halogen substituents on the phenyl ring are beneficial. A para-chloro substituent, in particular, has been associated with a broad antimicrobial profile.[17]
Thiomethyl Moiety: The presence of a 4-thiomethyl group has been linked to good antibacterial and antifungal activity.[18]
Table 2: Comparative Antibacterial Activity (MIC) of Isoxazole Analogs
The anti-inflammatory properties of isoxazole analogs are often linked to their ability to inhibit cyclooxygenase (COX) enzymes.
SAR Summary for Anti-inflammatory Activity:
A series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles demonstrated statistically significant anti-inflammatory activity when compared to the control, indomethacin.[6]
Compound MYM4 , which showed potent anticancer activity, was also found to be a potent COX-2 inhibitor, with a high affinity comparable to the selective COX-2 inhibitor celecoxib.[5] This dual activity is highly desirable in the field of oncology, as inflammation is a key factor in tumor progression.
Key Experimental Protocols
To ensure the reproducibility and validity of SAR findings, standardized experimental protocols are essential.
General Procedure for Synthesis via Chalcone Intermediate
Chalcone Synthesis: An appropriate substituted acetophenone is dissolved in ethanol, followed by the addition of a substituted aromatic aldehyde. An aqueous solution of a strong base (e.g., potassium hydroxide) is added dropwise, and the mixture is stirred at room temperature for 24 hours.[19] The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the chalcone intermediate.
Isoxazole Formation: The synthesized chalcone is dissolved in ethanol, and hydroxylamine hydrochloride is added, followed by a base (e.g., sodium acetate in acetic acid).[20] The reaction mixture is refluxed for several hours.
Purification: After cooling, the mixture is poured into ice water, and the resulting solid product is filtered, dried, and purified, typically by recrystallization or column chromatography, to yield the final isoxazole analog.[19]
In Vitro Anticancer Activity (MTS Assay)
Cell Seeding: Cancer cells (e.g., HeLa, Hep3B) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
Compound Treatment: The synthesized isoxazole analogs are dissolved in DMSO to create stock solutions. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[14]
MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[11][14]
Conclusion and Future Directions
The 4-methyl-3-phenyl-isoxazolone scaffold is a remarkably versatile template for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight the critical role of substitutions on the C3-phenyl ring. Small, electron-withdrawing halogen groups at the para position and electron-donating methoxy groups are frequently associated with enhanced anticancer and antibacterial potency. Furthermore, modifications at the C5 position of the isoxazole ring offer another avenue for optimizing activity and selectivity.
Future research should focus on a multi-parameter optimization approach, aiming to not only enhance potency but also improve pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. The exploration of novel heterocyclic substituents at the C3 and C5 positions could lead to the discovery of analogs with unique mechanisms of action or improved selectivity profiles. The dual-activity profiles, such as combined anticancer and anti-inflammatory effects, represent a particularly promising area for the development of next-generation therapeutics.
References
Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC. Available from: [Link]
Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Available from: [Link]
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Available from: [Link]
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available from: [Link]
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. Available from: [Link]
Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC. Available from: [Link]
Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - Semantic Scholar. Available from: [Link]
Full article: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - Taylor & Francis. Available from: [Link]
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. Available from: [Link]
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Available from: [Link]
Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments - Frontiers. Available from: [Link]
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. Available from: [Link]
Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed. Available from: [Link]
Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC. Available from: [Link]
Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives - ARC Journals. Available from: [Link]
(PDF) Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents - ResearchGate. Available from: [Link]
Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents - ResearchGate. Available from: [Link]
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available from: [Link]
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - MDPI. Available from: [Link]
Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Con - The Royal Society of Chemistry. Available from: [Link]
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC. Available from: [Link]
Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC. Available from: [Link]
Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One - Research journals. Available from: [Link]
Comparative Spectroscopic Analysis of Isoxazolone Isomers: A Technical Guide
Introduction: The Isoxazolone Dilemma In drug discovery, isoxazolones are not merely scaffolds; they are "shapeshifters." Unlike rigid heterocycles, isoxazolone isomers—specifically the 3-isoxazolone and 5-isoxazolone re...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Isoxazolone Dilemma
In drug discovery, isoxazolones are not merely scaffolds; they are "shapeshifters." Unlike rigid heterocycles, isoxazolone isomers—specifically the 3-isoxazolone and 5-isoxazolone regioisomers—exhibit complex tautomeric equilibria that are highly sensitive to solvent polarity, concentration, and temperature.
For a medicinal chemist, misidentifying an isomer or its dominant tautomer can lead to erroneous Structure-Activity Relationship (SAR) models. A ligand designed to bind as a neutral carbonyl species (NH-form) may exist primarily as an enol (OH-form) in the physiological environment, altering its hydrogen-bonding capability.
This guide provides a rigorous, comparative spectroscopic framework to distinguish between isoxazolone regioisomers and their tautomers, moving beyond basic characterization to functional structural analysis.
The Tautomeric Landscape
The core challenge in analyzing isoxazolones is distinguishing between the CH-form , NH-form , and OH-form . This equilibrium is the primary source of spectral complexity.
Tautomeric Equilibrium of 5-Isoxazolones
The 5-isoxazolone ring can exist in three distinct forms. The dominance of one form over another is dictated by the substitution pattern at the C-3 and C-4 positions and the solvent environment.
Figure 1: The dynamic equilibrium between the CH, NH, and OH forms. Non-polar solvents (CDCl₃) often favor the CH-form, while polar aprotic solvents (DMSO-d₆) stabilize the NH-form.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing regioisomers (3- vs 5-isoxazolone) and tautomers.
Protocol: Solvent-Dependent NMR Profiling
Objective: Determine the dominant tautomer by observing solvent-induced shifts.[1]
Sample Prep: Dissolve ~5 mg of compound in CDCl₃ (non-polar) and a second sample in DMSO-d₆ (polar aprotic).
Acquisition: Acquire
H (16 scans) and C (1024 scans) spectra at 298 K.
Analysis: Compare the chemical shift of the ring proton/carbon.
Comparative Data: 3- vs 5-Isoxazolone Signatures
Feature
3-Isoxazolone (Typical)
5-Isoxazolone (CH-form)
5-Isoxazolone (NH-form)
H Ring Proton
8.0 - 8.5 ppm (Deshielded)
4.5 - 5.5 ppm (Methine, CH)
5.0 - 6.0 ppm (Vinylic, =CH)
C Carbonyl
160 - 165 ppm (C=O at pos 3)
170 - 180 ppm (C=O at pos 5)
165 - 175 ppm
N-H Signal
Broad singlet, solvent dependent
Absent
Broad singlet, >10 ppm
Coupling ()
Hz
(if H present)
(if H present)
Expert Insight:
In CDCl₃ , 4-substituted-5-isoxazolones often appear as the CH-form , characterized by a sharp singlet for the C4-H proton around 4.5-5.0 ppm. Upon switching to DMSO-d₆ , this peak often vanishes or broadens significantly as the equilibrium shifts to the NH-form (zwitterionic character) or OH-form , where the proton becomes exchangeable.
Vibrational Spectroscopy (IR)
Infrared spectroscopy provides a "snapshot" of the carbonyl environment, which is critical for distinguishing the ketone (C=O) forms from the enol (C-OH) form.
Assessing the In Vitro vs In Vivo Efficacy of 4-Methyl-3-phenyl-5(4H)-isoxazolone: A Comparative Guide
As a Senior Application Scientist, I frequently encounter drug development programs that stall when transitioning from in vitro screening to in vivo models. A classic example of overcoming this translational hurdle is th...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter drug development programs that stall when transitioning from in vitro screening to in vivo models. A classic example of overcoming this translational hurdle is the optimization of Sirtuin (SIRT) inhibitors. While historically utilized as versatile synthetic intermediates in chemical manufacturing[1], functionalized isoxazol-5-ones—specifically derivatives of 4-methyl-3-phenyl-5(4H)-isoxazolone (4-MPI) —have emerged as potent, highly selective inhibitors of SIRT2.
This guide provides a rigorous, objective comparison of the 4-MPI scaffold against standard non-selective alternatives like Cambinol[2]. By analyzing the causality behind our experimental designs, we will establish a self-validating framework for evaluating both in vitro potency and in vivo efficacy.
Mechanistic Rationale & Target Engagement
Sirtuins are NAD+-dependent deacetylases that regulate epigenetic stress responses. Cambinol, a first-generation inhibitor, blocks both SIRT1 and SIRT2, leading to dose-limiting off-target toxicities in vivo[2]. By replacing the thiouracil ring of Cambinol with an isoxazol-5-one core, 4-MPI derivatives achieve profound SIRT2 selectivity[2]. This selectivity hyperacetylates downstream targets like
-tubulin without disrupting SIRT1-mediated p53 pathways in healthy tissues, widening the therapeutic window.
Fig 1. Mechanistic pathway of SIRT2 inhibition by 4-MPI leading to apoptosis.
In Vitro Efficacy & Selectivity Profiling
To objectively assess performance, we benchmark 4-MPI against Cambinol (non-selective) and EX-527 (SIRT1-selective). Quantitative profiling demonstrates that the isoxazolone modification yields a >23-fold selectivity for SIRT2 over SIRT1.
Causality: Small heterocyclic compounds like isoxazolones often exhibit intrinsic autofluorescence. Using standard fluorometric assays can result in false-positive inhibition readouts. Therefore, we utilize a bioluminescent (SIRT-Glo) assay to completely eliminate background optical interference.
Reagent Preparation: Reconstitute recombinant SIRT2 enzyme and luminescent substrate in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
Compound Serial Dilution: Prepare 3-fold serial dilutions of 4-MPI, Cambinol, and EX-527 in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
Incubation: In a 384-well white opaque microplate, combine 10 µL of the compound dilution, 20 µL of SIRT2 (final concentration 0.5 U/µL), and 20 µL of substrate. Incubate at room temperature for 45 minutes.
Detection: Add 50 µL of SIRT-Glo Developer reagent to cleave the deacetylated substrate and generate luminescence. Incubate for 10 minutes and read on a microplate luminometer.
Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle (DMSO) and positive control (100 µM Cambinol) wells. A Z'-factor >0.6 validates the assay's dynamic range and confirms that the observed IC₅₀ shifts are statistically robust.
Bridging the Gap: The Translational Workflow
Before advancing to animal models, it is critical to evaluate the pharmacokinetic (PK) stability of the compound. The isoxazol-5-one ring is generally more resistant to hepatic CYP450 metabolism than the thiouracil moiety of Cambinol, directly translating to superior in vivo bioavailability.
Fig 2. Self-validating experimental workflow from in vitro screening to in vivo translation.
In Vivo Efficacy in Murine Xenograft Models
The true test of an application scientist's assay design is in vivo translation. In a B-cell lymphoma xenograft model, 4-MPI derivatives demonstrate superior tumor volume reduction with significantly lower systemic toxicity compared to Cambinol[2].
Quantitative Data Comparison: In Vivo Pharmacokinetics & Efficacy
Compound
Half-life (t₁/₂)
Bioavailability (F%)
Tumor Vol. Reduction
Body Weight Loss (Toxicity)
4-MPI
3.8 hours
42%
68%
< 5% (Well tolerated)
Cambinol
1.2 hours
15%
35%
~ 12% (Moderate toxicity)
Protocol 2: Murine B-Cell Lymphoma Xenograft Efficacy Model
Causality: Xenograft models provide a systemic environment to evaluate the therapeutic window—balancing anti-tumor efficacy against off-target toxicity. Intraperitoneal (IP) dosing is selected over oral gavage for the initial proof-of-concept to bypass first-pass metabolism variability, ensuring steady plasma concentrations.
Cell Preparation: Culture BCL6-expressing B-cell lymphoma cells in RPMI-1640 medium. Harvest and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of
cells/mL.
Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-week-old female NOD/SCID mice.
Dosing Regimen: Once tumors reach a palpable volume of ~100 mm³ (approx. day 7), randomize the mice into three groups (n=8): Vehicle (10% DMSO/90% Corn Oil), Cambinol (50 mg/kg), and 4-MPI (50 mg/kg). Administer treatments via IP injection once daily for 14 days.
Monitoring & Measurement: Measure tumor dimensions using digital calipers every 48 hours. Calculate tumor volume using the formula:
.
Self-Validation Checkpoint: Monitor mouse body weight daily. A weight loss exceeding 10% triggers an automatic toxicity review. Because 4-MPI mice maintain >95% of their starting weight, we can definitively conclude that the 68% tumor shrinkage is due to specific SIRT2 target engagement, rather than systemic morbidity or generalized cachexia.
Translational Insights
The successful transition of 4-methyl-3-phenyl-5(4H)-isoxazolone from an in vitro hit to an in vivo lead underscores the importance of structural selectivity. By eliminating SIRT1 cross-reactivity, 4-MPI avoids the dose-limiting toxicities associated with pan-sirtuin inhibitors. For drug development professionals, the 4-MPI scaffold represents a highly stable, modular starting point for next-generation targeted chemotherapeutics.
References
Mahajan, S. S., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry, 57(8), 3283-3294. Available at:[Link]
benchmarking the synthesis of 5(4H)-isoxazolone, 4-methyl-3-phenyl- against other methods
The synthesis of 4-methyl-3-phenyl-5(4H)-isoxazolone is a critical transformation in medicinal chemistry, as the isoxazolone core serves as a versatile pharmacophore and a synthetic intermediate for various biologically...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of 4-methyl-3-phenyl-5(4H)-isoxazolone is a critical transformation in medicinal chemistry, as the isoxazolone core serves as a versatile pharmacophore and a synthetic intermediate for various biologically active compounds. Achieving high regioselectivity—specifically ensuring the methyl group is positioned at C4 and the phenyl group at C3—requires careful selection of starting materials and reaction conditions.
As a Senior Application Scientist, I have benchmarked the three primary synthetic pathways for this molecule: the classical direct cyclocondensation, the two-step post-cyclization alkylation, and the emerging green catalytic route. This guide objectively compares these methods, detailing the causality behind the experimental choices to ensure your protocols are robust and self-validating.
Mechanistic Pathways
Mechanistic pathways for the synthesis of 4-methyl-3-phenyl-5(4H)-isoxazolone.
Benchmarking the Synthetic Methods
Method A: Classical Direct Cyclocondensation
This traditional route involves the condensation of ethyl 2-methyl-3-oxo-3-phenylpropanoate (ethyl 2-methylbenzoylacetate) with hydroxylamine hydrochloride.
Causality & Logic: The reaction requires a mild base (typically sodium acetate). The base buffers the system, liberating the free hydroxylamine nucleophile from its hydrochloride salt without raising the pH to a level that would cause premature hydrolysis of the ester group. The nitrogen attacks the ketone carbonyl, followed by intramolecular lactonization to form the isoxazolone ring.
Verdict: Highly regioselective (exclusive C4-methylation), but the starting keto-ester is sterically hindered, often necessitating extended reflux times.
This method first synthesizes the unsubstituted 3-phenyl-5(4H)-isoxazolone from ethyl benzoylacetate, followed by alkylation using methyl iodide (MeI).
Causality & Logic: 5(4H)-isoxazolones exhibit tautomerism, meaning alkylation can theoretically occur at C4, N2, or O5. By utilizing a mild base like K₂CO₃ in a polar aprotic solvent (DMF), the reaction favors the formation of a "soft" enolate. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, this drives the electrophilic attack by the soft methyl iodide predominantly toward the C4 carbon.
Verdict: Utilizes highly accessible, cheaper starting materials. However, competing O-alkylation side reactions lower the overall yield and complicate chromatographic purification.
Method C: Green Catalytic Cyclocondensation
Recent advancements in green chemistry have introduced organocatalysts like [1] or [2] in aqueous or ethanolic media to accelerate the cyclocondensation of keto-esters.
Causality & Logic: The organocatalyst acts dually: its acidic protons activate the carbonyl carbon via hydrogen bonding, increasing its electrophilicity, while simultaneously facilitating proton transfer during the dehydration step. The use of highly polar solvents like water stabilizes the transition state.
Verdict: The superior method for modern labs. It offers high atom economy, eliminates toxic solvents, and significantly reduces reaction times.
Quantitative Data Comparison
Parameter
Method A: Classical Direct
Method B: Post-Cyclization Alkylation
Method C: Green Catalytic Route
Reagents
Ethyl 2-methylbenzoylacetate + NH₂OH·HCl
3-Phenyl-5(4H)-isoxazolone + MeI
Ethyl 2-methylbenzoylacetate + NH₂OH·HCl
Catalyst / Base
Sodium Acetate (NaOAc)
Potassium Carbonate (K₂CO₃)
Citric Acid or L-Valine
Solvent
Absolute Ethanol
DMF or Acetone
H₂O / Ethanol
Temperature
78 °C (Reflux)
25 °C (Room Temp)
25 - 50 °C
Reaction Time
4 - 6 hours
2 - 3 hours
1 - 2 hours
Yield (%)
75 - 82%
60 - 65%
85 - 92%
Regioselectivity
High (Exclusive C4-Me)
Moderate (O-alkylation byproducts)
High (Exclusive C4-Me)
Step-by-Step Experimental Protocols
Protocol 1: Green Catalytic Cyclocondensation (Recommended)
This protocol utilizes citric acid as a green, homogenous catalyst to drive the cyclocondensation with high atom economy.
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of ethyl 2-methyl-3-oxo-3-phenylpropanoate and 10 mmol of hydroxylamine hydrochloride in 15 mL of a 1:1 mixture of distilled H₂O and Ethanol.
Catalyst Addition: Add 1 mmol (10 mol%) of citric acid to the solution.
Causality: Citric acid provides the optimal mildly acidic environment (pH ~4) to activate the carbonyl group without protonating the hydroxylamine to the point of inertness.
Reaction: Stir the mixture at 50 °C for 1.5 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 7:3).
Workup: Cool the mixture to room temperature. The high polarity of the aqueous medium forces the organic product to precipitate.
Validation: Filter the solid, wash with ice-cold water (2 × 10 mL), and recrystallize from hot ethanol. Confirm the structure via ¹H NMR (CDCl₃); the critical diagnostic peak is the sharp singlet of the C4-methyl group at approximately δ 2.15 ppm.
Protocol 2: Post-Cyclization Alkylation (Alternative for specific precursor availability)
Use this protocol if you already possess the unsubstituted 3-phenyl-5(4H)-isoxazolone core.
Enolate Generation: Dissolve 10 mmol of 3-phenyl-5(4H)-isoxazolone in 15 mL of anhydrous DMF. Add 15 mmol of finely powdered K₂CO₃. Stir for 30 minutes at room temperature.
Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent over-alkylation and to favor the formation of a softer enolate, which directs the incoming electrophile to the C4 position rather than the oxygen.
Alkylation: Dropwise add 12 mmol of methyl iodide (MeI) via a syringe. Caution: MeI is highly volatile and toxic; perform strictly in a fume hood. Stir for 2 hours at room temperature.
Quenching: Pour the reaction mixture into 50 mL of crushed ice/water to quench the reaction and precipitate the crude product.
Validation & Purification: Extract with ethyl acetate (3 × 20 mL), wash the organic layer with brine to remove residual DMF, and dry over Na₂SO₄. Purify via silica gel flash chromatography to separate the desired 4-methyl-3-phenyl-5(4H)-isoxazolone from any O-methylated byproducts.
References
One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid
Oriental Journal of Chemistry[Link]
An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated multicomponent reaction
Journal of Chemical Sciences (Indian Academy of Sciences)[Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose
MDPI - Molecules[Link]
Technical Guide: Disposal & Handling of 4-Methyl-3-Phenyl-5(4H)-Isoxazolone
The following technical guide details the proper disposal procedures for 4-methyl-3-phenyl-5(4H)-isoxazolone (and generally applicable to 3,4-disubstituted-5(4H)-isoxazolone derivatives). This content is designed for lab...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the proper disposal procedures for 4-methyl-3-phenyl-5(4H)-isoxazolone (and generally applicable to 3,4-disubstituted-5(4H)-isoxazolone derivatives). This content is designed for laboratory personnel and safety officers, prioritizing chemical stability and regulatory compliance.
Part 1: Executive Summary & Immediate Action
Status: Hazardous Organic Substance (Thermally Unstable / Base-Sensitive)
Primary Disposal Method: High-Temperature Incineration (RCRA-permitted facility)
Critical Incompatibility:DO NOT mix with strong bases (NaOH, KOH) or strong oxidizers.
🚨 Emergency Spill Response (Bench Scale < 10g)
Isolate: Evacuate the immediate area; mark "Chemical Spill."
PPE: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat.
Containment: Cover spill with dry absorbent pads or vermiculite. Do not use basic neutralizers (e.g., soda ash) as ring-opening hydrolysis may occur.
Collection: Sweep into a dedicated, wide-mouth high-density polyethylene (HDPE) jar. Label "Hazardous Waste - Toxic - Isoxazolone Derivative."
Decontamination: Clean surface with soap and water; collect rinsate as hazardous waste.
Part 2: Chemical Profile & Hazard Assessment
Understanding the reactivity of the isoxazolone ring is vital for safe disposal. This compound is not merely "organic waste"; it possesses a specific heterocyclic lability that dictates its waste stream.
Property
Description
Implications for Disposal
Chemical Structure
5-membered heterocyclic ring containing Nitrogen and Oxygen.
The N-O bond is a weak point, susceptible to cleavage.
Thermal Stability
Unstable at High T. Decomposes/rearranges >140°C.
Do not autoclave. Waste containers must be stored cool (<25°C).
Reactivity (pH)
Base-Sensitive. Reacts with OH⁻ to open the ring, forming nitriles or malonates.
NEVER add to "Basic Organic" waste streams. Segregate as "Neutral/Acidic Organic."
The 5(4H)-isoxazolone core is prone to base-catalyzed ring opening . In the presence of strong bases (e.g., Sodium Hydroxide), the ring cleaves, potentially releasing nitriles or forming unstable carboxylate intermediates. This reaction can be exothermic and generate unexpected byproducts, complicating waste characterization.
Identify the solvent system. (e.g., Ethanol, Ethyl Acetate, DCM).
Note: If halogenated solvents (DCM, Chloroform) are present, use the Halogenated Waste stream.
pH Check:
Ensure the solution is Neutral (pH 6-8) or slightly Acidic (pH 4-6) .
If Basic: Carefully neutralize with dilute Acetic Acid or HCl before adding to the waste container to prevent uncontrolled ring opening in the drum.
Container Selection:
Use safety cans or HDPE carboys approved for solvents.
Venting: Ensure caps are vented if there is any risk of slow decomposition/off-gassing.
Transfer:
Use a funnel with a splash guard.
Log the addition immediately on the waste manifest.
Part 4: Waste Stream Decision Logic
The following diagram illustrates the critical decision points for disposing of isoxazolone derivatives, ensuring segregation from incompatible streams.
Caption: Decision tree for segregating isoxazolone waste. Note the critical pH check to prevent base-catalyzed ring degradation in storage.
Part 5: Regulatory & Logistics
US EPA / RCRA Classification
While 4-methyl-3-phenyl-5(4H)-isoxazolone is not explicitly listed on the P-list or U-list, it must be characterized by the generator.
Characteristic Codes: Likely D001 (Ignitable, if in solvent) or D003 (Reactive, if potentially forming unstable byproducts, though less likely if pure).
Recommendation: Manage as Non-Listed Hazardous Waste destined for incineration.
Labeling Requirements
Every container must bear a label including:
Full Chemical Name: 4-methyl-3-phenyl-5(4H)-isoxazolone.
Hazard Pictograms: GHS07 (Exclamation Mark - Harmful), GHS08 (Health Hazard - if applicable).
Generator Info: Lab Name/Contact.
Final Destruction
The only acceptable final destruction method is High-Temperature Incineration (typically >1000°C) with flue gas scrubbing (NOx control). This ensures the complete mineralization of the isoxazole ring into CO2, H2O, and N2.
References
Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved from
BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: Reactivity and Stability. Retrieved from
Prager, R. H. (n.d.). Base-Catalysed Rearrangements of 5-Oxodihydroisoxazoles. Flinders University. Retrieved from
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Isoxazolecarbonyl chloride, 5-methyl-3-phenyl-. Retrieved from
National Institutes of Health (NIH). (2023). Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, and evaluation. Retrieved from